molecular formula C4H7N3S B177146 4-(Aminomethyl)-1,3-thiazol-2-amine CAS No. 197893-32-6

4-(Aminomethyl)-1,3-thiazol-2-amine

Cat. No.: B177146
CAS No.: 197893-32-6
M. Wt: 129.19 g/mol
InChI Key: AXYHVVSEWSUNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1,3-thiazol-2-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Research indicates that analogous 4-phenyl-1,3-thiazol-2-amines demonstrate promising antileishmanial activity against the promastigote forms of Leishmania amazonensis , identifying them as valuable starting points for developing new treatments for neglected tropical diseases . Furthermore, the 2-aminothiazole core is a key structural element in the design of novel tubulin polymerization inhibitors. Specifically, N,4-diaryl-1,3-thiazole-2-amines have been synthesized and shown to potently inhibit tubulin assembly, disrupt microtubule dynamics, and induce G2/M phase cell cycle arrest in cancer cells, functioning similarly to the known inhibitor combretastatin A-4 (CA-4) . This mechanism highlights the scaffold's potential in anticancer research. The compound's structure, featuring a thiazole ring with both aminomethyl and amine functional groups, makes it a versatile intermediate for constructing more complex molecular hybrids. Such hybrids, including those combining thiazole with benzimidazole pharmacophores, are being explored as new structural classes of membrane-active antimicrobials . This reagent provides researchers with a critical template for probing biological mechanisms and developing novel therapeutic agents targeting infectious diseases, cancer, and other conditions.

Properties

IUPAC Name

4-(aminomethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYHVVSEWSUNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625491
Record name 4-(Aminomethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197893-32-6
Record name 4-(Aminomethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3] The title compound, 4-(aminomethyl)-1,3-thiazol-2-amine, represents a critical bifunctional building block, offering synthetic handles for derivatization at both the exocyclic C4-aminomethyl group and the C2-amino group. This guide provides a comprehensive technical overview of the primary and most efficient pathways for its synthesis. We will delve into the strategic application of protecting groups, the mechanistic underpinnings of the core Hantzsch thiazole cyclization, and provide detailed, field-proven protocols for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthesis for this compound, we begin with a retrosynthetic analysis. The core 2-aminothiazole ring is most reliably constructed via the Hantzsch thiazole synthesis, which disconnects the ring into a thiourea component and a three-carbon α-haloketone electrophile.[1][4]

The primary challenge lies in the management of the reactive primary amine on the C4 side chain. This amine is nucleophilic and would interfere with the cyclization reaction. Therefore, a robust protecting group strategy is not just advantageous but essential for a clean and high-yielding synthesis. This leads to our key retrosynthetic disconnection, where the target molecule is traced back to thiourea and a protected α-haloketone precursor.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes our primary forward synthesis strategy:

  • Preparation of a suitable 3-carbon α-haloketone with a protected amine at the C3 position.

  • Hantzsch cyclization with thiourea to construct the 2-aminothiazole core.

  • Deprotection of the side-chain amine to yield the final product.

Primary Synthesis Pathway: A Convergent Approach

This pathway is the most efficient and widely applicable method, leveraging a tert-butyloxycarbonyl (Boc) protecting group for the side-chain amine. The Boc group is ideal due to its stability in the neutral to basic conditions of the Hantzsch reaction and its clean, acid-labile removal.[5][6][7]

Step 1: Synthesis of the Key Precursor: tert-butyl (1-chloro-3-oxopropan-2-yl)carbamate

The synthesis begins with the commercially available 1-amino-3-chloropropan-2-ol. The primary amine is first protected, followed by oxidation of the secondary alcohol to the required ketone.

Workflow for Precursor Synthesis

G Start 1-Amino-3-chloropropan-2-ol Protected_Alcohol Boc-Protected Alcohol Start->Protected_Alcohol Boc₂O, Base (Protection) Final_Ketone Key Precursor:Boc-Protected α-Chloroketone Protected_Alcohol->Final_Ketone Oxidation (e.g., DMP, Swern)

Caption: Workflow for the synthesis of the key α-chloroketone precursor.

Experimental Protocol: Amine Protection

  • Dissolve 1-amino-3-chloropropan-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a biphasic mixture of THF and water.

  • Add a base, typically sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in THF at room temperature.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected alcohol.

Experimental Protocol: Oxidation to Ketone

  • Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

This is the cornerstone of the synthesis, forming the heterocyclic core. The reaction proceeds by nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1]

Caption: Hantzsch synthesis of the protected 2-aminothiazole core.

Experimental Protocol: Cyclization

  • To a solution of the tert-butyl (1-chloro-3-oxopropan-2-yl)carbamate (1.0 eq) in absolute ethanol, add thiourea (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any generated acid, followed by a brine wash.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, tert-butyl ((2-amino-1,3-thiazol-4-yl)methyl)carbamate, can be purified by silica gel column chromatography or recrystallization.

Step 3: Final Deprotection

The final step involves the acid-catalyzed cleavage of the Boc protecting group to liberate the primary amine of the side chain. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used.[8][9] The reaction is clean, producing gaseous byproducts (CO₂ and isobutene) and the desired amine salt.[5][7]

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected thiazole (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with cold diethyl ether to precipitate the product as the dihydrochloride or bis(trifluoroacetate) salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound salt.[10][11]

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthetic pathway. Yields are representative and can vary based on scale and purification efficiency.

StepKey ReagentsSolventTemperatureTime (h)Typical Yield
1a. Protection Boc₂O, TEATHFRoom Temp.12-24>90%
1b. Oxidation Dess-Martin PeriodinaneDCM0 °C to RT2-485-95%
2. Cyclization ThioureaEthanolReflux (78 °C)4-870-85%
3. Deprotection TFA or 4M HCl/DioxaneDCM or Dioxane0 °C to RT1-3>95%

Alternative Pathway: Post-Cyclization Functionalization

An alternative, though often less direct, route involves first synthesizing an intermediate like 2-amino-4-(chloromethyl)thiazole and then converting the chloromethyl group into the desired aminomethyl functionality.

  • Hantzsch Synthesis: React 1,3-dichloroacetone with thiourea in ethanol. This reaction is well-established and provides 2-amino-4-(chloromethyl)thiazole hydrochloride in good yield.[12]

  • Amination: The chloromethyl group can be converted to an amine via several methods:

    • Gabriel Synthesis: Reaction with potassium phthalimide followed by cleavage with hydrazine. This is a classic method for converting alkyl halides to primary amines and avoids over-alkylation.

    • Azide Substitution and Reduction: Reaction with sodium azide (NaN₃) to form an azidomethyl intermediate, followed by reduction to the amine using a reagent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. This is a highly effective but involves potentially hazardous azide reagents.

While this pathway starts from more readily available materials, it involves more synthetic steps and potentially harsher reagents compared to the convergent strategy using a protected precursor.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a convergent Hantzsch synthesis pathway. The cornerstone of this strategy is the use of an α-haloketone precursor bearing a Boc-protected amine, which undergoes clean cyclization with thiourea. The final deprotection under acidic conditions yields the target compound with high purity and overall good yield. This approach offers superior control over selectivity and minimizes problematic side reactions, making it the recommended method for researchers in academic and industrial settings. This guide provides the necessary strategic insights and detailed protocols to enable the successful synthesis of this valuable chemical building block.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Wikipedia. 2-Aminothiazole. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of aminothiazoles: polymer-supported approaches. Available at: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available at: [Link]

  • National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Heterocycles. A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Google Patents. US4468517A - Synthesis of thiazoles.
  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • MDPI. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • PubChemLite. This compound dihydrochloride (C4H7N3S). Available at: [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]

  • PubMed Central. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

Sources

Spectroscopic Blueprint of 4-(Aminomethyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core functionalized with an aminomethyl group at the 4-position. This arrangement of functional groups—a primary aromatic amine, a primary aliphatic amine, and the thiazole heterocycle—makes it a valuable scaffold in medicinal chemistry and drug development. Understanding its structural features through spectroscopic analysis is paramount for its identification, purity assessment, and the prediction of its chemical behavior. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis for researchers. The molecule is often handled as a dihydrochloride salt to improve stability and solubility, which may influence its spectroscopic characteristics, particularly in the solid state (IR) and in protic solvents (NMR)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its unique structural environment.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: The ¹H NMR spectrum is predicted to be relatively simple, displaying distinct signals for each type of proton. The chemical shifts are governed by the electronic environment; the aromatic thiazole ring and the electron-withdrawing nitrogen atoms significantly influence the resonance of nearby protons. The analysis is performed assuming a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable amine protons.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
H-5 (Thiazole)~6.8 - 7.0Singlet (s)1HThis proton is on an electron-rich heterocyclic ring. Its chemical shift is similar to that observed in other 2-aminothiazole derivatives[2].
-CH₂- (Aminomethyl)~3.8 - 4.0Singlet (s)2HThese benzylic-like protons are adjacent to the thiazole ring and an amino group, leading to a downfield shift. The signal is expected to be a singlet as adjacent NH protons often exhibit broadness and may not couple, especially in DMSO.
-NH₂ (C2-Amine)~7.0 - 7.5Broad Singlet (br s)2HProtons of the aromatic amine on the thiazole ring. The broadness is due to quadrupole effects of the nitrogen atom and potential chemical exchange.
-CH₂NH₂ (Aliphatic Amine)~3.0 - 3.5 (or broader)Broad Singlet (br s)2HProtons of the primary aliphatic amine. These are typically more shielded than aromatic amine protons. In the dihydrochloride salt form, this signal may be significantly broadened and shifted further downfield due to protonation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound (or its dihydrochloride salt) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). The choice of solvent is critical as it affects the exchange rate and observation of NH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum and integrate all signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune & Shim d->e f Set Parameters (Pulse, Scans) e->f g Acquire FID f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Integrate & Analyze i->j

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Rationale: The ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are highly dependent on the local electronic structure. The C2 carbon, bonded to two nitrogen atoms and sulfur (within the ring system), is expected to be the most downfield signal. The aminomethyl carbon will be the most upfield (shielded) signal.

Predicted ¹³C NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C2 (Thiazole)~168 - 172This carbon is in a guanidine-like environment (N=C-N), resulting in a significant downfield shift.
C4 (Thiazole)~148 - 152This quaternary carbon is part of a C=N bond and is attached to the aminomethyl group. Similar shifts are seen in related structures[3].
C5 (Thiazole)~108 - 112This C-H carbon is in an electron-rich region of the aromatic ring, leading to a more upfield chemical shift compared to other ring carbons.
-CH₂- (Aminomethyl)~35 - 45This is a typical range for an aliphatic carbon attached to an amino group and an aromatic ring system.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational modes of its two primary amine groups, the thiazole ring, and the methylene bridge. The presence of two distinct -NH₂ groups (one aromatic, one aliphatic) should give rise to complex, overlapping bands in the N-H stretching region.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3250N-H StretchPrimary Amines (-NH₂)Medium-Strong, Broad
3150 - 3050C-H StretchAromatic C-H (Thiazole)Medium
2960 - 2850C-H StretchAliphatic C-H (-CH₂-)Medium
~1640N-H Bend (Scissoring)Primary Amines (-NH₂)Strong
1600 - 1500C=N and C=C StretchThiazole RingMedium-Strong
1335 - 1250C-N StretchAromatic AmineStrong
1250 - 1020C-N StretchAliphatic AmineMedium

Causality in Experimental Choice: The Attenuated Total Reflectance (ATR) method is often preferred over KBr pellets for its simplicity, speed, and requirement for only a small amount of sample. It minimizes issues with atmospheric moisture, which can obscure the broad O-H and N-H stretching regions.

Experimental Protocol: ATR-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

G functional_groups Functional Groups -NH₂ (Amine) C=N / C=C (Ring) -CH₂- (Aliphatic) ir_regions IR Absorption Regions (cm⁻¹) 3450-3250 1600-1500 2960-2850 functional_groups:f1->ir_regions:f1 N-H Stretch functional_groups:f2->ir_regions:f2 Ring Stretch functional_groups:f3->ir_regions:f3 C-H Stretch

Caption: Correlation of Functional Groups to IR Regions.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a polar molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with high efficiency and minimal in-source fragmentation. The molecular formula of the free base is C₄H₇N₃S, giving a monoisotopic mass of approximately 129.04 Da[4].

Predicted Mass Spectrum Data (ESI-MS):

Predicted m/zProposed IonNotes
130.05[M+H]⁺The protonated molecular ion (base peak). This confirms the molecular weight of the compound.
113.02[M+H - NH₃]⁺Loss of ammonia from the protonated aminomethyl group, a common fragmentation for primary amines.
100.03[M+H - CH₂NH]⁺Cleavage of the C4-CH₂ bond, resulting in the loss of the methanimine radical.
86.02[C₃H₄N₂S]⁺Fragment corresponding to the thiazole ring after cleavage of the aminomethyl group.

Trustworthiness Through Self-Validation: The presence of the M+2 isotope peak for sulfur (at m/z 132.05, approximately 4% of the [M+H]⁺ intensity) provides an internal validation of the elemental composition, confirming the presence of a single sulfur atom in the molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize the nebulizing gas flow and drying gas temperature to ensure efficient desolvation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

  • Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion (m/z 130.05) in the first mass analyzer (Q1), subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2), and analyze the resulting fragment ions in the second mass analyzer (Q3).

G M [M+H]⁺ m/z = 130.05 F1 [M+H - NH₃]⁺ m/z = 113.02 M->F1 - NH₃ F2 [M+H - CH₂NH]⁺ m/z = 100.03 M->F2 - CH₂NH

Caption: Predicted ESI-MS Fragmentation Pathway.

References

  • ResearchGate. FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Available from: [Link]

  • PubChemLite. 4-(aminomethyl)-n-methyl-1,3-thiazol-2-amine dihydrochloride. Available from: [Link]

  • PubChemLite. 4-(aminomethyl)-n,n-dimethyl-1,3-thiazol-2-amine. Available from: [Link]

  • PubChemLite. This compound dihydrochloride (C4H7N3S). Available from: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • Sciforum. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • ResearchGate. SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. Available from: [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • NIST WebBook. Aminothiazole. Available from: [Link]

  • Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Available from: [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • RSC Publishing. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Available from: [Link]

  • NIST WebBook. Thiazole, 2-amino-5-methyl-. Available from: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

Sources

An Inquiry into the Mechanistic Landscape of 4-(Aminomethyl)-1,3-thiazol-2-amine: A Synthetic Intermediate with Unexplored Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(Aminomethyl)-1,3-thiazol-2-amine, a pivotal chemical intermediate primarily recognized for its role in the synthesis of the histamine H2-receptor antagonist, famotidine. While its synthetic utility is well-documented, its intrinsic biological activity and mechanism of action remain largely uncharted territory. This document will delve into the known chemical attributes of this thiazole derivative, explore its synthetic applications, and, by examining the pharmacology of its downstream products, extrapolate potential, yet unverified, biological targets. The primary objective is to lay a foundational framework for future research aimed at elucidating the direct pharmacological profile of this intriguing molecule.

Introduction: The Thiazole Ring as a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for drug design. This compound represents a simple yet functionalized thiazole, possessing key reactive groups that have been expertly exploited in multi-step organic syntheses. Its primary claim to fame is its role as a crucial building block in the industrial production of famotidine, a widely used drug for the treatment of peptic ulcers and gastroesophageal reflux disease. While often overshadowed by its famous derivative, the inherent chemical features of this compound warrant a closer examination of its potential standalone biological effects.

Chemical Profile and Synthetic Utility

Molecular Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 7534-36-3

  • Molecular Formula: C₄H₇N₃S

  • Molecular Weight: 129.18 g/mol

The structure features a 2-aminothiazole core, which is a common motif in many biologically active molecules. The aminomethyl group at the 4-position provides a nucleophilic primary amine and a flexible linker, which are critical for its synthetic applications.

Role as a Key Intermediate in Famotidine Synthesis

The industrial synthesis of famotidine heavily relies on this compound as a starting material. The synthesis pathway involves the reaction of this intermediate with a sulfamoyl-containing side chain. This multi-step process highlights the compound's robust nature and the strategic importance of its functional groups. While the primary focus of literature has been on optimizing these synthetic routes, the biological fate and activity of this precursor have not been a subject of significant investigation.

Hypothesized Mechanism of Action: Extrapolating from Famotidine

Given the absence of direct studies on the mechanism of action of this compound, we can formulate hypotheses based on the well-established pharmacology of its most notable derivative, famotidine.

Primary Hypothesized Target: Histamine H2 Receptor

Famotidine is a potent and selective competitive antagonist of the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of parietal cells in the stomach. Activation of the H2 receptor by histamine stimulates gastric acid secretion.

It is plausible that this compound could exhibit some, albeit likely weak, affinity for the histamine H2 receptor. The 2-aminothiazole core is a key pharmacophoric element that contributes to the binding of famotidine to the H2 receptor. However, the guanidine-like side chain of famotidine is crucial for its high-affinity interaction. The simpler aminomethyl group in the precursor molecule would likely result in significantly lower binding affinity and efficacy.

Proposed Experimental Workflow for Target Validation

To investigate the potential interaction of this compound with the histamine H2 receptor, a series of in vitro and cellular assays would be required.

Experimental Workflow: H2 Receptor Binding and Functional Assays

Caption: Workflow for validating H2 receptor interaction.

  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

  • Methodology:

    • Prepare cell membranes expressing the human H2 receptor.

    • Incubate the membranes with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 and subsequently the Ki value.

  • Objective: To assess the functional activity (antagonism) of this compound at the H2 receptor.

  • Methodology (cAMP Assay):

    • Use a cell line stably expressing the human H2 receptor (e.g., HEK293 cells).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known H2 receptor agonist (e.g., histamine).

    • Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Determine the ability of the compound to inhibit histamine-induced cAMP production.

Potential Off-Target Activities

The 2-aminothiazole moiety is present in a variety of other bioactive compounds, suggesting that this compound could potentially interact with other targets. These could include other GPCRs, kinases, or enzymes. Broad-panel screening assays would be necessary to explore these possibilities.

Signaling Pathway: Histamine H2 Receptor and Gastric Acid Secretion

Caption: Hypothesized interaction with the H2 receptor pathway.

Future Directions and Conclusion

The current body of scientific literature primarily values this compound for its role as a synthetic precursor. However, its structural similarity to the pharmacophore of a major drug class suggests a potential for direct biological activity that remains to be explored. The experimental workflows outlined in this guide provide a clear path forward for researchers to investigate its hypothesized interaction with the histamine H2 receptor and to screen for novel off-target activities.

A thorough investigation into the pharmacology of this compound could yield several important outcomes. It could reveal a novel, albeit likely less potent, H2 receptor antagonist. More intriguingly, it could uncover entirely new biological targets and mechanisms of action, opening up new avenues for drug discovery and development. The journey from a simple chemical intermediate to a potential therapeutic agent is a long and arduous one, but for this compound, the first step is to recognize its untapped potential and to begin the process of rigorous scientific inquiry.

References

  • PubChem. (n.d.). Famotidine. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank Online. (n.d.). Famotidine. Retrieved from [Link]

"4-(Aminomethyl)-1,3-thiazol-2-amine" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-(Aminomethyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazole ring, particularly the 2-aminothiazole scaffold, represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in drug discovery. This guide delves into the specific compound This compound , a molecule of significant interest due to its structural features. While direct extensive research on this specific molecule is emerging, a wealth of data from closely related analogs allows for a robust, predictive analysis of its potential biological activities. This document will synthesize this information to provide a forward-looking perspective for researchers, scientists, and drug development professionals, focusing on potential therapeutic applications, underlying mechanisms, and strategic experimental validation.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a five-membered heterocycle containing sulfur and nitrogen that is present in a wide array of pharmacologically important molecules.[3] Its prevalence stems from its role as an excellent bioisostere and its capacity to act as a versatile synthetic intermediate.[4] The exocyclic amine at the 2-position and the endocyclic nitrogen at the 3-position are crucial for forming hydrogen bond interactions, particularly with the "hinge region" of kinase enzymes, a common mode of action for many targeted therapies.[5] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7]

The subject of this guide, This compound , combines this privileged 2-aminothiazole core with a reactive aminomethyl group at the 4-position. This functional group provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the potential to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89363-94-0[8]
Molecular Formula C₄H₇N₃S[9]
Molecular Weight 129.18 g/mol (base) / 202.11 g/mol (dihydrochloride salt)[8]
Canonical SMILES C1=C(N=C(S1)N)CN[8]
InChI Key OKEWDBTVHPZPAJ-UHFFFAOYSA-N

Synthetic Strategies: Accessing the Core Scaffold

The construction of the 2-aminothiazole ring is most commonly achieved via the Hantzsch thiazole synthesis .[4][10] This robust and versatile method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-(substituted)-1,3-thiazol-2-amines, this provides a direct and efficient route. Recent advancements have focused on greener and more efficient catalytic systems to drive this reaction.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-Haloketone (e.g., 1-bromo-3-aminopropan-2-one derivative) C Condensation (Hantzsch Synthesis) A->C B Thiourea B->C D This compound C->D

Figure 1: Generalized Hantzsch synthesis for the this compound scaffold.

This synthetic accessibility is a critical advantage for drug discovery programs, as it allows for the rapid generation of analog libraries to probe SAR. The aminomethyl group at the C4 position can be introduced using a protected α-haloketone precursor, which is then deprotected post-cyclization to yield the target molecule.

Potential Biological Activity Profile

Based on extensive data from analogous structures, this compound is predicted to exhibit a range of valuable biological activities.

Kinase Inhibition: A Primary Target Class

The 2-aminothiazole scaffold is a cornerstone of modern kinase inhibitor design.[5] Its ability to form critical hydrogen bonds with the kinase hinge region makes it a highly effective ATP-competitive inhibitor. The blockbuster oncology drug Dasatinib , a pan-Src and Bcr-Abl kinase inhibitor, famously features a 2-aminothiazole core, demonstrating the clinical validation of this approach.[5][12]

Derivatives of 4-aryl-5-aminomethyl-thiazole-2-amines, which are structurally very similar to our target compound, have shown potent inhibitory activity against Rho-associated kinases (ROCK), with IC₅₀ values in the nanomolar range.[13] Furthermore, other analogs have demonstrated potent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Anaplastic Lymphoma Kinase (ALK).[14][15]

Mechanism of Action: The 2-aminothiazole core typically acts as a "hinge-binder," using its endocyclic N3 and exocyclic N2 amine to form two or three hydrogen bonds with the backbone amide residues of the kinase hinge region. The substituents at the C4 and C5 positions then project into the hydrophobic regions of the ATP-binding pocket, determining the inhibitor's potency and selectivity profile. The aminomethyl group at C4 of our target compound provides a key vector for exploring these interactions.

G Generic Kinase Inhibition Model cluster_kinase Kinase ATP Binding Site cluster_inhibitor 2-Aminothiazole Inhibitor hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket scaffold 2-Aminothiazole Core scaffold->hinge H-Bonding (Key Interaction) substituent C4-Aminomethyl Group substituent->pocket Van der Waals (Selectivity)

Figure 2: Interaction model of a 2-aminothiazole inhibitor within a kinase ATP-binding site.

Table 2: Kinase Inhibitory Activity of Representative 2-Aminothiazole Compounds

Compound ClassTarget KinasePotency (IC₅₀)Reference
Dasatinib AnalogSrc Family KinasesNanomolar to subnanomolar[5]
4-Aryl-5-aminomethyl-thiazole-2-aminesROCK IIAs low as 20 nM[13]
4-(Thiazol-5-yl)-pyrimidinesCDK9As low as 7 nM[15]
2-(Thiazol-2-amino)-4-arylaminopyrimidinesALKAs low as 12.4 nM[14]
Antimicrobial and Antifungal Activity

The thiazole nucleus is a fundamental component of many antimicrobial agents, including penicillin.[16] Numerous synthetic 2-aminothiazole derivatives have been reported to possess potent antibacterial and antifungal properties.[6][17][18]

Potential Mechanisms: The antimicrobial activity of these compounds can arise from multiple mechanisms.

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential bacterial enzymes such as Enoyl-acyl carrier protein (ACP) reductase, which is involved in fatty acid synthesis, and MurB, an enzyme critical for peptidoglycan cell wall synthesis.[19][20]

  • Biofilm Disruption: Certain 4-(indol-3-yl)thiazole-2-amines have demonstrated superior efficacy in inhibiting biofilm formation compared to standard antibiotics like ampicillin.[20]

Given the structural precedent, this compound and its derivatives are strong candidates for development as novel antimicrobial agents, particularly against resistant strains where new mechanisms of action are urgently needed.[21]

Table 3: Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

Compound ClassOrganismActivity (MIC)Reference
N-((1H-benzo[d]imidazol-1-yl)methyl) derivativeE. coli6.25 µg/mL[19]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl) derivativeM. tuberculosis0.024 µM (0.008 µg/mL)[22]
4-(Indol-3-yl)thiazole-2-acylamineS. aureus (MRSA)0.06–0.12 mg/mL[20]
2-(Cyclopentylamino)thiazole-4(5H)-OneS. epidermidis3.12 µg/mL[23]
Activity in Neurodegenerative Diseases

There is growing evidence for the therapeutic potential of 1,3-thiazole derivatives in neurodegenerative diseases such as Alzheimer's and Parkinson's.[7][24] The mechanisms are often multifactorial, targeting key pathological drivers of these conditions.

Potential Mechanisms:

  • Enzyme Inhibition: Amine-containing thiazole derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade neurotransmitters.[24] Other analogs inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation in Alzheimer's disease.[24]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegeneration. 4-(4-Chlorophenyl)thiazol-2-amines have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory leukotriene pathway, with IC₅₀ values in the nanomolar range.[25]

  • Neuroprotection: The broad-spectrum activity of 2-aminothiazoles, including antioxidant and anti-apoptotic effects, may contribute to overall neuroprotective outcomes.[2][26]

The this compound scaffold is therefore a promising starting point for designing multi-target ligands aimed at treating complex neurodegenerative disorders.

Experimental Protocols for Activity Validation

To empirically validate the predicted activities of this compound and its derivatives, a series of well-established assays should be employed.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from methodologies used to screen for ROCK inhibitors and provides a non-radioactive method for determining IC₅₀ values.[13]

  • Plate Coating: Coat a 96-well high-binding microplate with the kinase substrate (e.g., myelin basic protein) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction:

    • Add kinase buffer to each well.

    • Add serial dilutions of the test compound (this compound) or a known inhibitor (positive control).

    • Initiate the reaction by adding a mixture of the target kinase enzyme and ATP.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and wash the plate.

    • Add a primary antibody specific for the phosphorylated substrate. Incubate for 60 minutes.

    • Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes.

    • Wash, then add a TMB substrate solution.

    • Stop the color development with sulfuric acid and read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the data and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Future Directions and Considerations

While the 2-aminothiazole scaffold is highly promising, it has also been flagged as a potential "structural alert" or toxicophore, primarily due to the risk of metabolic activation via epoxidation of the thiazole ring.[1] However, SAR studies have shown that substitution at the C4 or C5 positions can block this metabolic pathway, mitigating toxicity.[1] Therefore, a key aspect of any drug discovery program based on this compound will be to assess the metabolic stability and potential for reactive metabolite formation in parallel with efficacy studies.

The logical next step is the synthesis and screening of a focused library of compounds derived from the this compound core.

G A Scaffold Identification (this compound) B Library Synthesis (Modify C4-aminomethyl and N2-amine) A->B C High-Throughput Screening (Kinase panels, Antimicrobial assays) B->C D Hit Identification C->D E Lead Optimization (SAR, ADME/Tox profiling) D->E F Preclinical Candidate E->F

Figure 3: Proposed workflow for advancing the this compound scaffold.

Conclusion

This compound is a strategically designed molecule that stands upon the well-validated foundation of the 2-aminothiazole privileged scaffold. Predictive analysis based on a vast body of literature strongly suggests its potential as a versatile precursor for novel therapeutics, particularly in the areas of oncology (via kinase inhibition), infectious diseases, and neurodegeneration. The presence of the C4-aminomethyl group provides a crucial handle for synthetic elaboration, enabling a systematic exploration of structure-activity relationships. Future research should focus on empirical validation of these predicted activities through targeted screening and lead optimization, with a concurrent focus on evaluating its metabolic profile to ensure the development of safe and effective clinical candidates.

References

A comprehensive list of references cited in this document is provided below for further verification and research.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. [Link]

  • Marketed drugs containing thiazole ring. (n.d.). ResearchGate. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). RSC Advances. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). Synthesis. [Link]

  • Synthesis of thiazoles. (1984).
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2021). ResearchGate. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2010). Journal of Medicinal Chemistry. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2023). Journal of the Iranian Chemical Society. [Link]

  • Bioactive (thiazol-2-yl)amine derivatives. (2023). ResearchGate. [Link]

  • The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2025). Medicinal Chemistry. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Thiazol-2-imine derivatives acting as Neurodegenerative Drug Pifithrin-α Analogues. (2024). ResearchGate. [Link]

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2022). Molecules. [Link]

  • This compound dihydrochloride (C4H7N3S). (n.d.). PubChem. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2005). Semantic Scholar. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2014). Journal of Medicinal Chemistry. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023). Current Topics in Medicinal Chemistry. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Pharmaceuticals. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). DARU Journal of Pharmaceutical Sciences. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2020). Molecules. [Link]

  • 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. (2020). Bioorganic Chemistry. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2019). Future Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2021). International Journal of Molecular Sciences. [Link]6/8986)

Sources

An In-depth Technical Guide to 4-(Aminomethyl)-1,3-thiazol-2-amine Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet highly versatile, class of these compounds: 4-(Aminomethyl)-1,3-thiazol-2-amine and its derivatives. This scaffold serves as a critical building block in the design of targeted therapeutics, particularly in oncology. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

The Strategic Importance of the this compound Core

The this compound core offers a unique combination of a reactive aminomethyl group at the 4-position and a versatile 2-amino group. This dual functionality allows for the construction of diverse molecular architectures, making it an attractive starting point for the development of targeted therapies. The thiazole ring itself is a bioisostere for other aromatic and heteroaromatic systems, and the endocyclic nitrogen and sulfur atoms can participate in crucial hydrogen bonding interactions with biological targets.[3]

The aminomethyl group at the C4 position provides a key point for derivatization, allowing for the introduction of various substituents to modulate solubility, cell permeability, and target engagement. The 2-amino group is frequently utilized as a key pharmacophore, often involved in critical interactions within the ATP-binding pocket of kinases.[4][5] This strategic placement of functional groups has led to the discovery of potent inhibitors of several key signaling pathways implicated in cancer and other diseases.

Synthesis of the this compound Scaffold and Its Derivatives

The construction of the this compound core and its subsequent derivatization relies on established and adaptable synthetic methodologies. The classical Hantzsch thiazole synthesis remains a fundamental and widely employed method.[6]

Core Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone or a functional equivalent with a thiourea or a substituted thiourea.[7] For the synthesis of the this compound core, a protected aminomethyl α-haloketone is a key intermediate.

Proposed Synthetic Pathway:

Hantzsch Synthesis start 1,3-Dichloroacetone intermediate1 4-(Chloromethyl)-1,3-thiazol-2-amine start->intermediate1 Hantzsch Synthesis thiourea Thiourea thiourea->intermediate1 intermediate2 N-Boc-protected intermediate intermediate1->intermediate2 Nucleophilic Substitution phthalimide Potassium Phthalimide phthalimide->intermediate2 deprotection Deprotection (e.g., Hydrazine) intermediate2->deprotection Amine Deprotection final_product This compound deprotection->final_product Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Src Src Kinase Src->PI3K ROCK ROCK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ROCK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Thiazole This compound Derivative Thiazole->VEGFR Inhibits Thiazole->Src Inhibits Thiazole->ROCK Inhibits Thiazole->PI3K Inhibits

Sources

Solubility and Stability Profile of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-(Aminomethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a core 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic building block or a potential active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability. This guide provides a comprehensive technical overview of the theoretical considerations, experimental protocols, and analytical strategies required to thoroughly characterize the solubility and stability of this molecule. We will address the compound in its commonly available dihydrochloride salt form, offering field-proven insights into experimental design and data interpretation for researchers in pharmaceutical development.[3]

Introduction to this compound

The 2-aminothiazole moiety is a privileged structure found in numerous clinically approved drugs, including sulfathiazole, meloxicam, and dasatinib.[1][4] This scaffold's prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. This compound serves as a valuable intermediate, incorporating two primary amine groups that offer versatile points for further chemical modification.

Understanding the solubility and stability of this compound is a critical first step in any development program.[5] Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[6] This document serves as a practical guide for scientists to establish a robust physicochemical profile for this molecule.

Core Physicochemical Properties

Chemical Structure and Functional Group Analysis

The molecule's structure consists of a thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, which imparts a degree of aromatic stability.[7][8] The key functional groups influencing its properties are:

  • 2-Amino Group: This exocyclic amine is weakly basic. Its pKa is influenced by the electron-withdrawing nature of the thiazole ring.

  • 4-Aminomethyl Group: A primary alkylamine attached to the thiazole ring via a methylene linker. This group is expected to be more basic than the 2-amino group.

  • Dihydrochloride Salt Form: Commercially, this compound is often supplied as a dihydrochloride salt, indicating that both primary amine groups are protonated.[3] This salt form is typically employed to enhance aqueous solubility and stability compared to the free base.

The equilibrium between the salt and free base forms in solution is dictated by the pH of the medium and the pKa of the respective amine groups.

cluster_0 FreeBase Free Base (Low Solubility) P2 Salt Dihydrochloride Salt (High Solubility) Salt->FreeBase pH dependent P1 HPlus + 2H⁺ OHMinus + 2OH⁻ P1->HPlus  Low pH (Acidic) P2->OHMinus High pH (Basic)  

Caption: pH-dependent equilibrium of the amine salt and free base.

pKa and its Impact on Solubility

The ionization state of a molecule is a primary determinant of its aqueous solubility. For an ionizable compound like this compound, solubility is pH-dependent.[9] As a weak base, its solubility will be significantly higher in acidic conditions (pH < pKa) where it exists predominantly in its protonated, charged (salt) form. Conversely, as the pH increases above its pKa, the compound will deprotonate to its neutral (free base) form, which is typically less soluble. Determining the pKa values is therefore essential for predicting and explaining its solubility behavior across the physiological pH range.

Solubility Profile Assessment

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value and is crucial for formulation development, while kinetic solubility is a high-throughput measure used in early discovery to assess structure-solubility relationships.[9][10]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[6][11] It measures the concentration of a saturated solution in equilibrium with an excess of solid material.

Methodology: Shake-Flask Protocol

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Addition of Compound: Add an excess amount of this compound dihydrochloride to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Separate the supernatant from the undissolved solid via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This step is critical to ensure only the dissolved compound is measured. Improper separation is a common source of error.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value. The pH of the final saturated solution should also be measured and reported.[9]

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, structured table.

Buffer pH (Initial)Final pH of Saturated SolutionTemperature (°C)Solubility (mg/mL)
2.0experimental value25experimental value
4.5experimental value25experimental value
6.8experimental value25experimental value
7.4experimental value25experimental value
9.0experimental value25experimental value

Stability Profile Assessment

Stability testing is essential to identify degradation pathways and establish appropriate storage and handling conditions. Forced degradation (or stress testing) is a systematic approach to accelerate this process under conditions more severe than those used for long-term stability studies.[12][13]

Potential Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

  • Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions could potentially promote ring-opening.[8]

  • Oxidation: The primary amine groups and the electron-rich thiazole ring are susceptible to oxidation.[14][15] This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, potentially leading to complex reactions like cycloadditions or ring cleavage, especially for thiazoles with specific substituents.[16]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 10-20% degradation of the parent compound to ensure that major degradation products are formed without completely destroying the molecule.[17]

Methodology: Stress Testing Protocol

  • Stock Solution Preparation: Prepare a solution of this compound dihydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. Trustworthiness Note: A parallel room temperature sample should be run, as base-catalyzed degradation can be rapid.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the stock solution at 60-80°C. A solid-state thermal stress study should also be performed on the powder.

    • Photostability: Expose the stock solution and solid material to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples, including an unstressed control (t=0), by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection. This allows for the separation of degradants from the parent peak and provides mass information for structural elucidation.[16]

cluster_Stress Stress Conditions cluster_Analysis Analysis Workflow Acid Acidic (HCl, Heat) Sampling Time Point Sampling Acid->Sampling Base Basic (NaOH, Heat) Base->Sampling Oxidation Oxidative (H₂O₂) Oxidation->Sampling Thermal Thermal (Heat) Thermal->Sampling Photo Photolytic (ICH Light) Photo->Sampling LCMS Stability-Indicating LC-MS Analysis Sampling->LCMS Data Data Interpretation (Mass Balance, Pathway ID) LCMS->Data Parent Parent Compound (1 mg/mL Solution) Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Stability Summary

Results from the forced degradation study should be tabulated to provide a clear overview of the compound's liabilities.

Stress ConditionTime (hours)Parent Remaining (%)No. of DegradantsMajor Degradant(s) (Area %)Observations
0.1 M HCl, 60°C24experimental valueexperimental valueexperimental valuee.g., No change
0.1 M NaOH, 60°C8experimental valueexperimental valueexperimental valuee.g., Rapid decay
3% H₂O₂, RT24experimental valueexperimental valueexperimental valuee.g., One major peak
Heat (Solution), 60°C48experimental valueexperimental valueexperimental valuee.g., Stable
Photolytic (ICH)-experimental valueexperimental valueexperimental valuee.g., Photosensitive

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in drug development. This guide outlines the necessary theoretical framework and provides robust, actionable protocols for this characterization. The key takeaways for a researcher are:

  • The compound's solubility is expected to be highly pH-dependent due to its two basic amine centers; it will be most soluble in acidic media.

  • The shake-flask method remains the definitive approach for determining equilibrium solubility, which is vital for formulation design.

  • A systematic forced degradation study is essential to uncover potential stability liabilities, including susceptibility to oxidation and base-catalyzed hydrolysis.

  • The use of a stability-indicating LC-MS method is critical for both quantifying the parent compound and identifying the structures of any significant degradation products.

By implementing these methodologies, development teams can build a comprehensive data package to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of any resulting drug candidate.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Wikipedia contributors. (n.d.). Thiazole. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Wikipedia contributors. (n.d.). 2-Aminothiazole. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Scholl, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Fytianos, K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Fytianos, K., et al. (2016). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. In PubChem. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Morken, A. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Kar, M., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Khan, I., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Sung, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. [Link]

  • El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. [Link]

  • Al-Masoudi, W. A., et al. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. [Link]

  • Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Sources

"4-(Aminomethyl)-1,3-thiazol-2-amine" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-(Aminomethyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and kinase inhibitors. The specific derivative, this compound, presents a compelling subject for computational investigation due to its structural motifs—a primary amine and an aminomethyl side chain—that suggest potential for diverse interactions with biological targets. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule, from elucidating its intrinsic electronic properties to simulating its dynamic behavior within a protein binding site. Authored from the perspective of a senior application scientist, this document emphasizes not just the procedural steps but the strategic rationale behind the selection of computational methodologies, ensuring a blend of technical accuracy and field-proven insight for researchers in drug discovery and computational chemistry.

Part 1: Foundational Quantum Chemical Analysis

Before exploring interactions with biological systems, it is imperative to understand the intrinsic properties of the molecule itself. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens for this purpose. DFT provides a robust balance between computational cost and accuracy for molecules of this size, making it the industry standard for geometry optimization and electronic structure analysis.

Rationale for DFT in Molecular Characterization

The choice of DFT is predicated on its ability to accurately model electron correlation effects, which are crucial for describing chemical bonding and reactivity. By determining the molecule's optimized geometry, we establish its most stable three-dimensional conformation. Subsequent calculations on this optimized structure yield vital electronic descriptors, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the Molecular Electrostatic Potential (MEP). These descriptors are fundamental predictors of chemical reactivity and intermolecular interaction sites.

Experimental Protocol: DFT-Based Molecular Property Prediction

This protocol outlines the workflow for calculating the structural and electronic properties of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Initial Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Rationale: To find the lowest energy (most stable) conformation of the molecule.

    • Procedure: Perform a full geometry optimization using the B3LYP functional and a Pople-style basis set such as 6-31G(d,p). The B3LYP functional is widely used for its excellent performance with organic molecules. The inclusion of polarization (d,p) functions in the basis set is critical for accurately describing the non-spherical electron distribution in a heteroatomic system like thiazole.

    • Input Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt

  • Frequency Calculation:

    • Rationale: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.

    • Input Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Freq

  • Electronic Property Calculation:

    • Rationale: To understand the molecule's reactivity and potential interaction sites.

    • Procedure: Using the optimized geometry, perform a single-point energy calculation to derive properties like HOMO-LUMO energies and the Molecular Electrostatic Potential (MEP).

    • Input Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Pop=Full GFInput

Predicted Data & Interpretation

The results from these calculations should be systematically organized for clarity.

Table 1: Predicted Geometric and Electronic Properties

ParameterPredicted ValueSignificance
Total Dipole MomentValue (Debye)Indicates overall molecular polarity and potential for dipole-dipole interactions.
HOMO EnergyValue (eV)Represents the ability to donate electrons (nucleophilicity).
LUMO EnergyValue (eV)Represents the ability to accept electrons (electrophilicity).
HOMO-LUMO GapValue (eV)Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
MEP Maxima/MinimaValues (kcal/mol)Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, highlighting likely sites for non-covalent interactions.

Part 2: Simulating Biological Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, enabling the rapid screening of compounds and the generation of hypotheses about ligand-receptor binding modes.

Strategic Target Selection

The 2-aminothiazole scaffold is a well-known "privileged structure" found in numerous kinase inhibitors. Therefore, a relevant and well-characterized protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), serves as an excellent hypothetical target for this study. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.

Experimental Protocol: Ligand-Protein Molecular Docking

This protocol provides a step-by-step guide for docking this compound into the ATP-binding site of CDK2.

Software: AutoDock Vina, PyRx, or similar docking software.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of human CDK2 from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).

    • Remove all non-essential components, such as water molecules, co-crystallized ligands, and cofactors.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is crucial for correctly modeling electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound from Part 1.

    • Assign rotatable bonds and save the structure in the required format (e.g., PDBQT for AutoDock).

  • Binding Site Definition:

    • Define the search space (the "grid box") for the docking simulation. This box should encompass the entire ATP-binding site of CDK2. The dimensions can be guided by the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Rationale: To explore a vast conformational space and identify low-energy binding poses.

    • Procedure: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically place the ligand in the defined binding site, evaluating thousands of potential poses and scoring them based on a pre-defined scoring function. This function approximates the binding free energy.

  • Pose Analysis:

    • Rationale: To interpret the docking results in a biologically meaningful context.

    • Procedure: Visualize the top-scoring poses in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's active site residues.

Visualization of Computational Workflow

The overall process, from molecular design to interaction analysis, can be visualized as a structured workflow.

G cluster_quantum Part 1: Quantum Mechanics cluster_docking Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics a 1. 3D Structure Generation b 2. DFT Geometry Optimization (B3LYP/6-31G(d,p)) a->b c 3. Frequency & Electronic Property Calculation b->c e 5. Ligand Preparation (Optimized Structure) c->e Optimized Ligand d 4. Receptor Preparation (PDB Download, Cleanup) f 6. Docking Simulation (AutoDock Vina) d->f e->f g 7. Binding Pose Analysis f->g h 8. System Setup (Solvation, Ionization) g->h Best Docking Pose i 9. MD Simulation (GROMACS/AMBER) h->i j 10. Trajectory Analysis (RMSD, RMSF) i->j caption Computational Chemistry Workflow.

Caption: Computational Chemistry Workflow.

Predicted Docking Results

The output of a docking study is typically a set of binding poses ranked by their scores.

Table 2: Hypothetical Docking Results against CDK2

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5LEU83, GLU81Hydrogen Bond (with 2-amine)
1ILE10, VAL18Hydrophobic (with thiazole ring)
2-8.2ASP86Salt Bridge (with aminomethyl)
3-7.9PHE80, LEU134Pi-Alkyl (with thiazole ring)

Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this limitation by simulating the atomic motions of the system over time, providing insights into the stability and dynamics of the ligand-receptor complex.

The Rationale for MD Simulations

MD simulations are essential for validating docking poses. A ligand that appears favorable in a static dock may prove unstable when protein flexibility and solvent effects are introduced. MD allows us to assess the stability of key interactions (like hydrogen bonds) over time, calculate a more rigorous binding free energy, and observe conformational changes in both the ligand and the protein.

Experimental Protocol: MD Simulation of a Ligand-Protein Complex

This protocol describes a standard workflow for an MD simulation of the top-ranked docking pose of this compound complexed with CDK2.

Software: GROMACS, AMBER, or NAMD.

Methodology:

  • System Preparation:

    • Ligand Parametrization: Generate force field parameters for the ligand. This is a critical step, as standard protein force fields do not contain parameters for all possible drug-like molecules. Tools like antechamber (for AMBER) or CGenFF (for CHARMM) can be used.

    • Complex Formation: Combine the protein (using a standard force field like AMBERff14SB) and the parametrized ligand.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This explicitly models the solvent environment.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Simulation Execution:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

    • Production Run: Remove all restraints and run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's dynamic behavior.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable, converging RMSD plot indicates a stable system.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the distance and duration of key interactions (e.g., hydrogen bonds) identified during docking to confirm their stability.

Visualizing Ligand-Receptor Interactions

A diagram can effectively summarize the types of non-covalent interactions that stabilize a ligand in a binding pocket.

G cluster_ligand Ligand: this compound cluster_receptor Receptor: CDK2 Active Site Residues L_Amine 2-Amine Group R_Hinge Hinge Region (e.g., LEU83) L_Amine->R_Hinge Hydrogen Bond (Key interaction for kinase inhibition) L_Thiazole Thiazole Ring R_Hydrophobic Hydrophobic Pocket (e.g., ILE10) L_Thiazole->R_Hydrophobic Hydrophobic / van der Waals Interactions L_Aminomethyl Aminomethyl Group R_Acidic Acidic Residue (e.g., ASP86) L_Aminomethyl->R_Acidic Salt Bridge / Electrostatic Interaction caption Ligand-Receptor Interaction Map.

Caption: Ligand-Receptor Interaction Map.

Conclusion

This guide has outlined a multi-faceted computational strategy for the in-depth analysis of this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive profile of a molecule, from its fundamental electronic nature to its dynamic behavior within a complex biological environment. This hierarchical approach, where the outputs of one stage inform the inputs of the next, represents a robust and validated paradigm in modern drug discovery. The insights gained from these theoretical studies are invaluable for guiding synthetic efforts, optimizing lead compounds, and ultimately accelerating the development of novel therapeutics.

References

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Meng, E. C., Shoichet, B. K., & Kuntz, I. D. (1992). Automated docking with grid-based energy evaluation. Journal of Computational Chemistry, 13(4), 505-524. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural Biology, 9(9), 646-652. [Link]

Methodological & Application

Application Note: High-Throughput Screening of "4-(Aminomethyl)-1,3-thiazol-2-amine" Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for derivatives of the "4-(Aminomethyl)-1,3-thiazol-2-amine" scaffold. Thiazole-containing compounds are recognized for their diverse pharmacological activities, making them a valuable starting point for drug discovery.[1][2][3][4] This guide details a strategic workflow, from assay development and primary screening to hit confirmation and cell-based validation, using a hypothetical kinase target, "Novel Kinase X" (NKX), as a practical case study. Protocols are grounded in established methodologies, emphasizing scientific integrity, causality behind experimental choices, and robust data interpretation.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in medicinal chemistry.[3][4] Its unique electronic properties and ability to form key hydrogen bonds have established it as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets. Thiazole derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4] Notably, several clinically approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, highlighting its significance in targeting ATP-binding sites.[1] A library of derivatives built upon the "this compound" core therefore represents a rich chemical space for identifying novel modulators of enzyme function, particularly for protein kinases, which are a major class of drug targets.[5]

Principles of High-Throughput Screening for Kinase Inhibitors

A successful HTS campaign is more than a large-scale experiment; it is a systematic process designed to identify true hits from a vast compound library with high confidence.[6] The foundation of this process is a robust, validated assay.

Assay Selection and Validation

For kinase targets, the goal is to measure the enzymatic transfer of phosphate from ATP to a substrate. Several assay formats are available, each with distinct advantages.[5][7] For our case study targeting NKX, we will employ a luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay . This format is highly sensitive, has a broad dynamic range, and is less prone to certain types of compound interference compared to fluorescence-based methods.[8][9][10]

The most critical parameter for validating an HTS assay is the Z'-factor (Z-prime) .[11][12] This statistical metric evaluates the separation between high-signal (negative control, e.g., DMSO, 100% kinase activity) and low-signal (positive control, e.g., a known inhibitor, 0% activity) controls.

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the controls.

An assay is considered excellent and suitable for HTS when the Z'-factor is consistently > 0.5 .[6][11][13] This indicates a large signal window and low data variability, ensuring that hits can be reliably distinguished from noise.[14][15]

The HTS Workflow: A Triaging Cascade

The screening process is a multi-step cascade designed to progressively filter and validate compounds, enriching for the most promising candidates while eliminating artifacts and false positives.[13]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation cluster_3 Lead Generation Primary Primary HTS (Single Concentration, e.g., 10 µM) ADP-Glo™ Assay DataAnalysis Data Analysis (% Inhibition, Z-Score Calculation) Primary->DataAnalysis HitSelection Hit Selection (e.g., >50% Inhibition) DataAnalysis->HitSelection DoseResponse Dose-Response (IC50) Confirms Potency HitSelection->DoseResponse Orthogonal Orthogonal Assay (e.g., SPR) Confirms Direct Binding, Rules out Artifacts DoseResponse->Orthogonal Cellular Cell-Based Assay (e.g., CETSA) Confirms Target Engagement in Cells Orthogonal->Cellular MoA Mechanism of Action (MoA) Studies Cellular->MoA

Caption: High-throughput screening cascade for inhibitor discovery.

HTS Campaign for Novel Kinase X (NKX): A Case Study

This section provides detailed, step-by-step protocols for screening a library of this compound derivatives against the hypothetical kinase, NKX.

Protocol: Primary Biochemical Screen using ADP-Glo™

This protocol is designed to rapidly identify initial "hits" from the compound library at a single concentration. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] It is a two-step process: first, terminating the kinase reaction and depleting unused ATP, and second, converting the product ADP back to ATP, which is then used to generate a luminescent signal.[9][16]

Materials:

  • NKX enzyme and corresponding peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • 384-well, low-volume, white assay plates

  • Compound library plates (derivatives at 10 mM in DMSO)

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Multichannel pipettes or automated liquid dispensers

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating (Nanoliter Transfer):

    • Using an acoustic liquid handler, transfer 10 nL of each library compound (10 mM stock) into the assay plate wells.

    • Transfer 10 nL of DMSO to control columns (n=32) for the negative control (100% activity).

    • Transfer 10 nL of a known NKX inhibitor (e.g., Staurosporine at 10 mM) to control columns (n=32) for the positive control (0% activity).

    • Scientist's Note: Acoustic transfer minimizes DMSO carryover, which can affect enzyme activity. The final compound concentration will be 10 µM in a 10 µL reaction volume, with a final DMSO concentration of 0.1%.

  • Enzyme/Substrate Addition:

    • Prepare a 2X Enzyme/Substrate Master Mix in Kinase Buffer containing NKX enzyme and its peptide substrate at 2X the final desired concentration.

    • Dispense 5 µL of this master mix into each well of the assay plate.

    • Mix by shaking the plate for 1 minute.

    • Incubate for 15 minutes at room temperature (RT).

    • Rationale: This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the Km value for ATP for NKX to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.

    • Mix by shaking the plate for 1 minute.

    • Incubate for 60 minutes at RT.

  • Detect ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to all wells.[16] This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at RT.[9][16]

    • Add 20 µL of Kinase Detection Reagent to all wells.[16] This converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at RT.[9][16]

  • Data Acquisition:

    • Read the luminescence on a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[16]

Data Analysis and Hit Identification

Raw luminescence data must be normalized to determine compound activity and identify statistically significant hits.

  • Calculate Percent Inhibition:

    • Average the signals from the negative (High, DMSO) and positive (Low, Staurosporine) controls.

    • For each compound well (Signal_sample), calculate the percent inhibition: % Inhibition = 100 * (1 - ( (Signal_sample - Mean_Low) / (Mean_High - Mean_Low) ) )

  • Calculate Z-Score:

    • The Z-score measures how many standard deviations a compound's activity is from the mean of the sample population.

    • Z-Score = (Value_sample - Mean_samples) / SD_samples

    • A common hit selection threshold is a Z-score ≤ -3 .

  • Hit Selection:

    • A primary hit is typically defined as a compound exhibiting >50% inhibition and a Z-score ≤ -3 .

Table 1: Representative Primary HTS Data

Compound ID% InhibitionZ-ScoreHit Flag
Thiazole-0018.2-0.45No
Thiazole-00295.7-4.89Yes
Thiazole-00312.1-0.68No
Thiazole-00465.3-3.12Yes
............
Protocol: Secondary Orthogonal Assay - Surface Plasmon Resonance (SPR)

Primary hits must be validated in a secondary, orthogonal assay to confirm direct binding to the target and eliminate false positives caused by assay interference.[17] Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures real-time binding kinetics between an analyte (compound) and a ligand (protein).[18][19]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified NKX protein

  • Amine coupling kit

  • SPR running buffer (e.g., HBS-EP+)

  • Confirmed primary hits dissolved in DMSO.

Methodology:

  • Protein Immobilization:

    • Immobilize the purified NKX protein onto the surface of a sensor chip using standard amine coupling chemistry.

    • Create a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding signals.

    • Scientist's Note: Proper immobilization is crucial. The goal is to achieve a sufficient response level (RU) without compromising protein activity.

  • Binding Analysis:

    • Prepare serial dilutions of the hit compounds in SPR running buffer containing a low percentage of DMSO (e.g., 1%) to match the running buffer.

    • Inject the compounds over the NKX and reference flow cells at a constant flow rate.

    • Monitor the binding response (in RU) during the association and dissociation phases.[17]

    • Rationale: Running compounds over a reference surface is critical for correcting bulk refractive index changes and identifying non-specific binders, a common source of false positives in SPR.[17]

  • Data Interpretation:

    • A confirmed hit will show a concentration-dependent binding response on the NKX surface that is significantly higher than on the reference surface.

    • The data can be fit to binding models to determine the affinity (KD) of the interaction. Compounds that do not show direct binding are deprioritized as likely primary assay artifacts.

Protocol: Tertiary Cell-Based Assay - Cellular Thermal Shift Assay (CETSA)

The final validation step is to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this.[20][21] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, resulting in a higher melting temperature.[22][23][24]

CETSA_Pathway cluster_0 Cellular Environment cluster_1 No Compound (Control) cluster_2 With Compound Compound Thiazole Hit Compound Compound_bound Bound NKX (Stabilized) Compound->Compound_bound NKX NKX Protein (Unstable at Heat) Downstream Downstream Signaling (e.g., Phosphorylation) NKX->Downstream Cell Cell Lysate Heat Heat Challenge (e.g., 52°C) Denatured NKX Denatures & Aggregates Heat->Denatured Soluble NKX Remains Soluble Heat->Soluble NKX_unbound Unbound NKX NKX_unbound->Heat Denatured->Cell Compound_bound->Heat Soluble->Cell

Sources

Application Notes and Protocols: Selective Functionalization of the Aminomethyl Group of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)-1,3-thiazol-2-amine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiazole core with two distinct amino functionalities, makes it a valuable scaffold for creating diverse libraries of compounds. The 2-aminothiazole moiety is a recognized privileged structure, present in numerous biologically active molecules and approved drugs.[1][2][3] However, the synthetic utility of this scaffold is critically dependent on the ability to selectively functionalize one of its two primary amino groups: the aliphatic aminomethyl group at the C4 position and the exocyclic amino group at the C2 position.

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the more nucleophilic aminomethyl group. We will explore strategies based on exploiting the intrinsic reactivity differences between the two amines, as well as orthogonal protection-deprotection strategies for more complex synthetic routes. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific applications.

Understanding the Differential Reactivity of the Amino Groups

The key to selectively modifying the aminomethyl group lies in the fundamental differences in the electronic environments of the two nitrogen atoms.

  • 4-(Aminomethyl) group: This is a primary aliphatic amine. The lone pair of electrons on the nitrogen is localized and readily available for nucleophilic attack.

  • 2-Amino group: This exocyclic amine is directly attached to the thiazole ring. Due to resonance with the endocyclic nitrogen and sulfur atoms, the lone pair on this nitrogen is delocalized into the aromatic system. This delocalization reduces its nucleophilicity and basicity compared to the aminomethyl group.

This inherent difference in nucleophilicity is the cornerstone of selective functionalization. Under carefully controlled conditions, electrophilic reagents will preferentially react with the more nucleophilic aminomethyl nitrogen.

Diagram: Reactivity Comparison

G cluster_0 This compound cluster_1 Reactivity Molecule Structure Aminomethyl 4-(Aminomethyl) Group (Primary Aliphatic Amine) - Localized lone pair - Higher nucleophilicity Reactivity_Aminomethyl More Reactive Aminomethyl->Reactivity_Aminomethyl Favored site for electrophilic attack Amino 2-Amino Group (Aromatic-like Amine) - Delocalized lone pair - Lower nucleophilicity Reactivity_Amino Less Reactive Amino->Reactivity_Amino Less favored site

Caption: Differential reactivity of the amino groups.

Protocols for Direct Selective Functionalization

The following protocols leverage the higher nucleophilicity of the aminomethyl group to achieve selective modification without the need for protecting groups.

Protocol 1: Selective N-Acylation

This protocol describes the selective acylation of the aminomethyl group using an acid chloride. The reaction is carried out at low temperature with a controlled amount of a non-nucleophilic base to minimize side reactions.

Materials:

  • This compound dihydrochloride[4][5]

  • Acetyl chloride (or other acid chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound dihydrochloride (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to liberate the free base.

  • In a separate flask, prepare a solution of the acid chloride (e.g., acetyl chloride, 1.05 eq) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Minimizes the potential for reaction at the less nucleophilic 2-amino group and reduces the rate of potential side reactions.

  • Non-nucleophilic Base (TEA/DIPEA): Neutralizes the HCl generated during the reaction without competing with the amine for the acylating agent.[6]

  • Stoichiometry: Using a slight excess of the acid chloride ensures complete consumption of the starting material, while a large excess is avoided to prevent di-acylation.

Acylating AgentBaseSolventTypical Yield
Acetyl ChlorideTEADCM85-95%
Benzoyl ChlorideDIPEATHF80-90%
Isobutyryl ChlorideTEADCM82-92%
Protocol 2: Selective N-Sulfonylation

Similar to acylation, sulfonylation can be directed to the more nucleophilic aminomethyl group.

Materials:

  • This compound dihydrochloride

  • p-Toluenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (as the free base, 1.0 eq) in a mixture of anhydrous DCM and pyridine (3:1 v/v).

  • Cool the solution to 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Selective Reductive Amination

Reductive amination allows for the introduction of alkyl groups to the aminomethyl position by reaction with an aldehyde or ketone followed by reduction of the intermediate imine.[7][8]

Materials:

  • This compound dihydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[9]

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of this compound dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations.[8][9] It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, allowing for the in-situ formation and reduction of the imine.[8]

Orthogonal Protection Strategy for Sequential Functionalization

For synthetic routes requiring functionalization of the 2-amino group, an orthogonal protection strategy is necessary. This involves selectively protecting the more reactive aminomethyl group, functionalizing the 2-amino group, and then deprotecting the aminomethyl group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aminomethyl group due to its ease of introduction and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[11][12][13]

Diagram: Orthogonal Protection Workflow

G Start This compound Protected Selective Boc Protection of Aminomethyl Group Start->Protected Boc₂O, Base Functionalized_2_Amino Functionalization of 2-Amino Group Protected->Functionalized_2_Amino Electrophile Deprotected Boc Deprotection Functionalized_2_Amino->Deprotected Acid (e.g., TFA) Final_Product Sequentially Functionalized Product Deprotected->Final_Product

Caption: Workflow for sequential functionalization.

Protocol 4: Selective Boc Protection of the Aminomethyl Group

Materials:

  • This compound dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound dihydrochloride (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add TEA (2.2 eq) and stir until the solid dissolves.

  • Add a solution of Boc₂O (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the Boc-protected product.

  • The product is often pure enough for the next step, but can be purified by column chromatography if needed.

Rationale: This procedure provides a simple and efficient method for the chemoselective mono-N-Boc protection of the aminomethyl group.[12]

Functionalization of the 2-Amino Group

With the aminomethyl group protected, the 2-amino group is now available for a variety of transformations, such as acylation, sulfonylation, or coupling reactions.[14] The reaction conditions for these transformations should be chosen to be compatible with the acid-labile Boc protecting group.

Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to liberate the aminomethyl functionality.

Materials:

  • Boc-protected intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as the TFA salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

Analytical Characterization

The successful functionalization of this compound should be confirmed by a combination of analytical techniques.

TechniqueExpected Observations for Selective Aminomethyl Functionalization
¹H NMR A downfield shift of the methylene protons (-CH₂-) of the aminomethyl group. The appearance of new signals corresponding to the introduced functional group. The chemical shifts of the thiazole ring proton and the 2-amino protons will show minimal changes.
¹³C NMR A shift in the resonance of the aminomethyl carbon. The appearance of new carbon signals from the added moiety.
Mass Spec (MS) An increase in the molecular weight corresponding to the mass of the added functional group.
HPLC A change in retention time compared to the starting material, indicating a change in polarity.

Conclusion

The selective functionalization of the aminomethyl group of this compound is a readily achievable synthetic goal. By understanding and exploiting the inherent differences in the nucleophilicity of the two amino groups, direct and selective modifications such as acylation, sulfonylation, and reductive amination can be performed with high efficiency. For more complex synthetic strategies requiring modification of the 2-amino position, a robust orthogonal protection strategy using the Boc group provides a reliable pathway. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, enabling the efficient synthesis of novel thiazole-based compounds.

References

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • KTU ePubl. (2021). SYNTHESIS AND INVESTIGATION OF FUNCTIONALIZED N -(4- METHYLPHENYL)- AND N -(4-NAPHTHALEN- 1-IL)AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]

  • PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Selective n-acylation of amino alcohols.
  • PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Retrieved from [Link]

  • PubMed Central. (n.d.). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz.... Retrieved from [Link]

  • Frontiers. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Retrieved from [Link]

Sources

"4-(Aminomethyl)-1,3-thiazol-2-amine" in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) moiety is a cornerstone pharmacophore in modern medicinal chemistry. Its prevalence in a wide array of clinically significant drugs, such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, underscores its remarkable utility in drug design.[1][2][3] The 2-AT core is recognized for its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for extensive structural diversification.[2][4] This has led to the development of 2-AT derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5]

Within this privileged class of compounds, 4-(Aminomethyl)-1,3-thiazol-2-amine (CAS: 21035-44-9) emerges as a particularly powerful and versatile building block.[6] Its unique architecture, featuring two distinct primary amine functionalities—the endocyclic 2-amino group and the exocyclic aminomethyl group—presents a rich platform for the synthesis of complex, novel heterocyclic systems. The differential reactivity of these two nucleophilic centers can be strategically exploited to achieve regioselective transformations, paving the way for the construction of fused, bridged, and macrocyclic structures that are otherwise difficult to access.

This guide provides an in-depth exploration of the synthetic potential of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying strategic and mechanistic rationale for its application in the synthesis of next-generation heterocycles.

Core Synthon Profile: Reactivity and Strategic Considerations

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₇N₃S[7]

  • Molecular Weight: 129.18 g/mol

Key Reactive Sites: The synthetic versatility of this molecule stems from its two primary amine groups, which possess distinct electronic environments and, consequently, different reactivity profiles.

  • The 2-Amino Group (Endocyclic): This amine is part of a guanidinic system within the electron-rich thiazole ring. Its nucleophilicity is influenced by the delocalization of its lone pair into the heterocyclic system. It readily participates in reactions such as acylation, sulfonylation, and condensation with electrophiles. Critically, the adjacent ring nitrogen (N3) can act as a secondary nucleophile after an initial reaction at the 2-amino position, facilitating annulation reactions to form fused bicyclic systems like imidazo[2,1-b]thiazoles.[4][8]

  • The 4-(Aminomethyl) Group (Exocyclic): This is a primary alkylamine. It exhibits classical nucleophilic behavior, comparable to other primary amines like benzylamine. It is a strong base and nucleophile, ideal for forming amides, sulfonamides, imines, and for participating in cyclocondensation reactions to build fused rings onto the C4-C5 edge of the thiazole.

The strategic challenge and opportunity lie in selectively addressing one amine in the presence of the other, or in using both simultaneously with a bifunctional reagent to achieve novel molecular architectures.

Synthetic Pathways & Experimental Protocols

This section details validated synthetic strategies using this compound as the primary starting material.

Pathway A: Synthesis of Fused Imidazo[2,1-b]thiazoles via Hantzsch Reaction

This is one of the most reliable and high-yielding transformations for 2-aminothiazoles. The reaction proceeds via initial nucleophilic attack of the endocyclic 2-amino group on an α-halocarbonyl compound, followed by an intramolecular cyclization involving the ring nitrogen (N3) to form the fused imidazole ring.[4][8] The aminomethyl group at the 4-position of the thiazole (now the 6-position of the imidazo[2,1-b]thiazole system) remains intact for further functionalization.

Causality: The choice of an α-haloketone is critical as it provides the two-carbon unit necessary for the formation of the five-membered imidazole ring. The reaction is typically performed in an alcohol solvent, which facilitates the reaction without competing as a nucleophile.

Protocol 1: Synthesis of 1][2]thiazol-5-ylmethanone

  • Materials:

    • This compound dihydrochloride (1.0 eq)[9]

    • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask, add this compound dihydrochloride and anhydrous ethanol (approx. 0.1 M concentration).

    • Add sodium bicarbonate to neutralize the hydrochloride salt and liberate the free amine. Stir the suspension vigorously for 30 minutes at room temperature.

    • Add 2-bromo-1-phenylethan-1-one to the mixture.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

    • Once complete, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol to afford the pure product.

  • Self-Validation: The formation of the product can be confirmed by ¹H NMR, observing the disappearance of the thiazole C5-H proton and the appearance of a new singlet for the imidazole C5-H. Mass spectrometry should confirm the expected molecular weight of the fused product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound process_node Hantzsch Annulation (Reflux in Ethanol, NaHCO₃) A->process_node B α-Haloketone (e.g., 2-Bromoacetophenone) B->process_node C 6-(Aminomethyl)imidazo[2,1-b]thiazole Derivative process_node->C G Start This compound + α,β-Unsaturated Ketone Step1 Michael Addition (Base Catalyzed) Start->Step1 Intermediate1 Acyclic Adduct Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclocondensation Intermediate1->Step2 Intermediate2 Fused Dihydropyridine Intermediate Step2->Intermediate2 Step3 Oxidation (e.g., DDQ, Sulfur) Intermediate2->Step3 End Thiazolo[4,5-b]pyridine Product Step3->End

Sources

Application Notes & Protocols: In Vitro Bioactivity Profiling of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminothiazole Scaffold and the Inquiry into 4-(Aminomethyl)-1,3-thiazol-2-amine

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This wide range of bioactivity makes novel 2-aminothiazole derivatives, such as this compound, compelling candidates for drug discovery programs.

This document serves as a comprehensive guide for the initial in vitro characterization of this compound. We present a logical, tiered approach to bioactivity screening, beginning with foundational cytotoxicity assessments and progressing to more nuanced, mechanism-of-action-oriented assays. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to uncover the therapeutic potential of this and other novel aminothiazole-based compounds.

Part 1: Foundational Bioactivity Assessment - Cytotoxicity and Cell Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and informs the concentration range for subsequent, more specific assays.[5] Colorimetric assays based on the reduction of tetrazolium salts are widely used for their simplicity and reliability in quantifying the metabolic activity of living cells.[6][7][8]

Scientific Rationale: MTT vs. XTT Assays

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the same principle: mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan product.[6][9] The intensity of this color is directly proportional to the number of metabolically active cells.[6]

The crucial difference lies in the solubility of the formazan product. MTT is reduced to a water-insoluble purple crystal, necessitating a solubilization step with an organic solvent like DMSO.[6][10] The XTT assay, developed to overcome this limitation, produces a water-soluble orange formazan, streamlining the workflow and reducing potential errors.[6][10] For high-throughput screening, the XTT assay is often preferred due to its fewer handling steps and improved reproducibility.[10]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assay (XTT) cluster_3 Phase 4: Data Analysis A Select and culture a panel of relevant cancer cell lines (e.g., MCF-7, A549, HCT116) B Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) A->B D Treat cells and incubate for a defined period (e.g., 48-72 hours) B->D C Prepare serial dilutions of This compound (e.g., 0.1 to 100 µM) C->D F Add activated XTT solution to each well D->F E Prepare activated XTT solution (XTT reagent + electron coupling reagent) E->F G Incubate for 2-4 hours at 37°C F->G H Measure absorbance at 450-500 nm (reference wavelength: 630-690 nm) G->H I Calculate percentage of cell viability relative to vehicle control H->I J Generate dose-response curves and determine IC50 values I->J G cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition P_Sub Phosphorylated Substrate Eu_Ab Eu-Ab P_Sub->Eu_Ab Binds Substrate AF647_Ab AF647-Ab (p-specific) P_Sub->AF647_Ab Binds p-Site Eu_Ab->AF647_Ab FRET (High Signal) Sub Substrate (Non-phosphorylated) Eu_Ab2 Eu-Ab Sub->Eu_Ab2 Binds Substrate AF647_Ab2 AF647-Ab (p-specific) Eu_Ab2->AF647_Ab2 No FRET (Low Signal)

Caption: Principle of a TR-FRET-based kinase assay.

Part 3: Exploring Alternative Mechanisms - Protein-Protein Interaction Assays

Beyond direct enzyme inhibition, small molecules can exert their effects by modulating protein-protein interactions (PPIs). Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for studying PPIs in a high-throughput manner. [11][12]

Scientific Rationale: Fluorescence Polarization (FP)

The FP technique is based on measuring the rotational speed of a fluorescently labeled molecule (a tracer). [11]When a small, fluorescently labeled molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized (low FP signal). [11][12]If this tracer binds to a much larger protein, its rotation slows dramatically. Consequently, when excited with polarized light, the emitted light remains highly polarized (high FP signal). [11]A test compound that disrupts this interaction will displace the fluorescent tracer from the large protein, causing it to tumble freely again and resulting in a decrease in the FP signal.

Protocol 3: Fluorescence Polarization (FP) Competition Assay

This protocol describes a competition assay to test if this compound can disrupt a known PPI.

1. Reagent Preparation:

  • Protein A: The larger, unlabeled protein partner.

  • Tracer: A small molecule or peptide (Protein B or a fragment thereof) that binds to Protein A, labeled with a suitable fluorophore (e.g., FITC, TAMRA).

  • Assay Buffer: A buffer optimized for the stability and interaction of the protein partners.

2. Assay Setup:

  • In a 384-well, low-volume black plate, add a fixed concentration of Protein A and the fluorescent tracer. The concentrations should be optimized to yield a stable, high FP signal, typically with the tracer concentration at or below the binding constant (Kd).

  • Add serial dilutions of this compound to the wells. Include wells with no compound (high FP control) and wells with tracer only (low FP control).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

3. Measurement and Data Analysis:

  • Measure the fluorescence polarization on a plate reader equipped with the appropriate polarization filters for the chosen fluorophore. The reader measures the intensity of light emitted parallel and perpendicular to the plane of excitation.

  • The instrument calculates the polarization (mP) values.

  • A decrease in the mP value with increasing concentrations of the test compound indicates disruption of the PPI.

  • Plot the mP values against the compound concentration to generate an inhibition curve and calculate the IC50 value.

Visualizing the FP Competition Assay

G cluster_0 Bound State (No Competitor) cluster_1 Disrupted State (With Competitor) Protein Large Protein Tracer Fluorescent Tracer Protein->Tracer Slow Rotation High FP Signal Protein2 Large Protein Competitor Test Compound Protein2->Competitor Binding Tracer2 Fluorescent Tracer Fast Rotation Low FP Signal

Sources

Application Notes & Protocols: Molecular Docking Studies of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of molecular docking simulations for the compound 4-(Aminomethyl)-1,3-thiazol-2-amine . The guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol choices, ensuring a robust and self-validating methodology. We will cover the foundational concepts of molecular docking, detailed protocols for ligand and target preparation, execution of the docking simulation using industry-standard software, and a rigorous framework for the analysis and interpretation of the results. The protocols are designed to be broadly applicable, with a focus on using freely available and widely validated software to maximize accessibility and reproducibility.

Section 1: Introduction - The Scientific Rationale

The Thiazole Scaffold in Drug Discovery

The thiazole ring is a cornerstone heterocyclic moiety in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions, such as hydrogen bonds and metal coordination, make it a privileged scaffold. Derivatives of the 2-aminothiazole core, in particular, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This proven biological relevance makes novel thiazole-containing compounds, like the subject of this guide, compelling candidates for drug discovery pipelines.[4]

Profile of this compound

This compound is a small molecule featuring the key 2-aminothiazole scaffold, further functionalized with a flexible aminomethyl group. This combination of a rigid, aromatic core and a flexible, hydrogen-bonding side chain presents an intriguing profile for interaction with biological macromolecules. Its relatively low molecular weight also makes it an ideal candidate for fragment-based screening or as a starting point for lead optimization.

Property Value Source
Molecular Formula C₄H₇N₃S
Molecular Weight 129.18 g/mol [5]
CAS Number 21035-44-9 (free base)[5]
Key Features 2-aminothiazole core, primary amine, flexible linkerN/A
Molecular Docking as an Exploratory Tool

For novel or less-studied compounds like this compound, where specific biological targets may not be known, molecular docking serves as a powerful, hypothesis-generating tool.[6] It is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[7][8] By screening the compound in silico against a panel of known protein targets, we can prioritize potential binding partners for subsequent experimental validation, thereby accelerating the drug discovery process.[7]

Section 2: Foundational Concepts & Pre-Docking Considerations

The Molecular Docking Workflow

A successful docking study follows a structured, multi-stage process. The primary goal is to predict the structure of the ligand-receptor complex using computational methods.[6] This is achieved by sampling various conformations of the ligand within the protein's active site and then ranking them using a scoring function.

G P1 Ligand Preparation (3D Structure, Charges) S1 Define Binding Site (Grid Box Generation) P1->S1 P2 Receptor Preparation (Clean PDB, Add Hydrogens) P2->S1 S2 Protocol Validation (Redocking) S1->S2 S3 Production Docking (Ligand vs. Receptor) S2->S3 A1 Analyze Scores (Binding Energy) S3->A1 A2 Visualize Poses (Interaction Analysis) A1->A2

Figure 1: A high-level overview of the molecular docking workflow.
Causality: Choosing the Right Tools

The choice of software is critical for the reliability of docking results. Our protocols are based on a combination of widely used, validated, and freely accessible tools to ensure reproducibility.

Tool Purpose Rationale for Selection
AutoDock Vina Docking EngineExcellent balance of speed and accuracy; widely validated in academic literature; free for academic and non-commercial use.[9]
AutoDock Tools (ADT) File PreparationThe standard graphical user interface for preparing AutoDock-compatible PDBQT files.
UCSF Chimera / ChimeraX Visualization & PrepPowerful visualization capabilities and robust tools for preparing molecular structures (e.g., Dock Prep).[10]
PyMOL VisualizationHigh-quality molecular graphics system, excellent for creating publication-ready images of protein-ligand interactions.[11]
Open Babel File ConversionA versatile chemical toolbox for interconverting between different file formats.[12]
The Importance of Force Fields and Scoring Functions

At the heart of any docking simulation is a scoring function , which is an empirical mathematical method used to estimate the binding free energy (ΔG) of the protein-ligand complex.[13] AutoDock Vina uses a sophisticated scoring function that approximates the contributions of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The parameters for these interactions are derived from underlying force fields (e.g., AMBER, CHARMM), which are collections of equations and associated constants designed to describe the potential energy of a system of atoms.[14][15] The accuracy of your docking study is fundamentally dependent on how well the chosen scoring function represents the true physics of the molecular interaction.

Section 3: Protocol I - Target & Ligand Preparation

This phase is the most critical for the success of a docking study. Errors introduced here will lead to unreliable results, a classic "garbage in, garbage out" scenario.

Target (Receptor) Preparation
  • Obtain Receptor Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure (<2.5 Å) that is co-crystallized with a ligand in the binding site of interest, if possible.

  • Initial Cleaning: Open the PDB file in UCSF Chimera or a similar molecular viewer. Remove all non-essential components, such as water molecules, ions, and co-solvents, that are not known to be critical for binding. If the protein is a multimer, retain only the chain(s) that form the binding site.[16]

  • Add Hydrogens & Assign Charges: Crystal structures typically lack hydrogen atoms. Use a preparation tool (e.g., Dock Prep in Chimera) to add hydrogens, build any missing side chains, and assign partial atomic charges (e.g., AM1-BCC). This step is crucial for calculating electrostatic and hydrogen bond interactions.[10]

  • Save in PDBQT Format: The final step is to convert the prepared protein file into the PDBQT format required by AutoDock. This can be done using AutoDock Tools (ADT). The PDBQT file contains atomic coordinates, partial charges (Q), and AutoDock atom types (T).[17]

Ligand Preparation for this compound
  • Generate 3D Structure: Start with a 2D representation (e.g., SMILES string) of this compound. Use a program like Open Babel or ChemDraw to generate an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to obtain a more realistic, low-energy conformation.[14]

  • Assign Charges: As with the protein, assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges in ADT).

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. For this compound, the single bond between the thiazole ring and the aminomethyl carbon is a key point of flexibility. ADT will automatically detect and allow you to manage these torsions.

  • Save in PDBQT Format: Save the final prepared ligand structure as a PDBQT file.

Defining the Binding Site (Grid Box Generation)

The docking algorithm does not search the entire protein; you must define a 3D search space, or "grid box," centered on the active site.

  • Identify the Active Site: If you are using a protein structure with a co-crystallized ligand, the active site is easily identified. Center the grid box on this ligand.

  • Set Grid Box Dimensions: The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it. A common practice is to have a buffer of ~10 Å around the co-crystallized ligand.

  • Generate Grid Parameter File: Using ADT, you will define the center coordinates and dimensions (in x, y, z) of this box. This information is saved in a configuration file (conf.txt) that will be passed to AutoDock Vina.

Section 4: Protocol II - Docking Simulation & Validation

A protocol is only trustworthy if it is self-validating. Before docking our novel compound, we must prove that our chosen parameters can accurately reproduce a known binding pose.

G cluster_val Validation Phase cluster_prod Production Phase PDB PDB Crystal Structure (Receptor + Native Ligand) Extract Extract Native Ligand PDB->Extract Redock Redock Native Ligand into Receptor Extract->Redock Compare Compare Poses Redock->Compare Result RMSD < 2.0 Å? Compare->Result PrepNew Prepare New Ligand (4-aminomethyl-thiazole) DockNew Dock New Ligand (Using Validated Protocol) PrepNew->DockNew Result->PDB No (Adjust Parameters) Success Protocol Validated Result->Success Yes Success->DockNew

Figure 2: The logic of protocol validation via redocking.
Self-Validation Protocol: Redocking the Native Ligand
  • Prepare the System: Start with the PDB structure containing the native (co-crystallized) ligand. Prepare the receptor as described in 3.1. Separately, extract the native ligand and prepare it as described in 3.2. Do not change its coordinates from the crystal structure.

  • Define Grid Box: Define the grid box centered on the native ligand's position in the original PDB file.

  • Execute Docking: Run AutoDock Vina using the prepared receptor and the extracted native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18]

  • Assess Validity: A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å.[19][20] This demonstrates that your docking protocol and parameters are capable of accurately reproducing a known experimental binding mode. If the RMSD is high, you may need to adjust the grid box size or other docking parameters.

Metric Success Criterion Interpretation
RMSD ≤ 2.0 ÅThe docking protocol can reliably reproduce the experimental binding pose.[21]
RMSD > 2.0 ÅThe protocol is unreliable. Re-evaluate parameters (e.g., grid box size, protein preparation).
Executing the Production Docking Run
  • Use Validated Parameters: Once your protocol is validated, use the exact same prepared receptor file and grid box parameters.

  • Specify Input Files: In your Vina configuration file (conf.txt), specify the prepared receptor and the PDBQT file for This compound .

  • Run Simulation: Execute the AutoDock Vina command from the terminal, pointing to your configuration file. Vina will perform the docking search and output a log file and a PDBQT file containing the predicted binding poses.

Section 5: Protocol III - Analysis & Interpretation of Results

Docking provides predictions, not facts. A thorough and critical analysis is required to derive meaningful insights.

Initial Assessment: Analyzing the Docking Log File

AutoDock Vina will generate a log file that contains a table of the top-ranked binding poses.

Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1-7.50.0000.000
2-7.21.8522.431
3-7.12.1053.578
............

Interpretation:

  • Affinity: This is the predicted binding free energy. More negative values indicate stronger predicted binding.[13] The top-ranked pose (Mode 1) is the one with the most favorable score.

  • RMSD l.b./u.b.: Root Mean Square Deviation lower bound and upper bound. These values are calculated relative to the best mode (Mode 1) and give an indication of the conformational clustering of the poses. Low RMSD values between top poses suggest they converge to a similar binding mode.[22]

Visual Inspection of Binding Poses
  • Load Structures: Open your prepared receptor PDBQT file and the output PDBQT file from Vina (which contains all the docked poses) in PyMOL or Chimera.

  • Examine Top Pose: Focus on the top-ranked pose (Mode 1). Analyze its orientation within the binding pocket. Does it make sense chemically? Is it occupying a deep cavity or sitting on the surface?

  • Compare Poses: Look at the top 2-3 poses. Are they clustered in the same location (a consensus result), or are they scattered throughout the binding site (an ambiguous result)?

Interaction Analysis

This is the most scientifically insightful part of the analysis.

  • Identify Key Interactions: Using your visualization software, identify specific non-covalent interactions between this compound and the receptor's amino acid residues.[23]

  • Hydrogen Bonds: Look for hydrogen bonds between the amine groups of the ligand and suitable donor/acceptor residues in the protein (e.g., Asp, Glu, Ser, Thr). The thiazole nitrogen can also act as a hydrogen bond acceptor.[13]

  • Hydrophobic Interactions: Check if the thiazole ring is making contact with nonpolar residues like Val, Leu, Ile, or Phe.

  • Electrostatic Interactions: The protonated primary amine can form favorable salt bridges with negatively charged residues like Aspartate or Glutamate.

  • Document Findings: For the best pose, create a list of all interacting residues and the type of interaction. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams that are excellent for reports and publications.[12][23]

Section 6: Advanced Considerations & Next Steps

Molecular docking is a powerful first step, but it is not the end of the story.

  • Molecular Dynamics (MD) Simulation: The stability of the top-ranked docked pose can be further investigated using MD simulations. This technique simulates the movement of atoms over time and can help confirm if the key interactions identified in docking are stable.[19]

  • Experimental Validation: The ultimate test of a docking prediction is experimental validation. In vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or functional assays are necessary to confirm the computational hypothesis.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Reddit. (2024). Best protein protein docking software to use? Receptor-Protein : r/bioinformatics. Reddit. [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]

  • Koiran, B. N., et al. (2017). Software for molecular docking: a review. PMC - PubMed Central. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Lin, F. Y., et al. (n.d.). Force fields for small molecules. PMC - NIH. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • AutoDock. (n.d.). AutoDock. AutoDock. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

  • Unnamed source. (2024). A review on thiazole based compounds and it's pharmacological activities.
  • ResearchGate. (2022). How to validate the molecular docking results ? ResearchGate. [Link]

  • Frontiers. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. [Link]

  • PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • Baker Lab. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. [Link]

  • YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. ResearchGate. [Link]

  • Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • ACS Publications. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation. [Link]

  • Unnamed source. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • PubMed. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein-Ligand Docking. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Unnamed source. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules.
  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • PubMed. (n.d.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. [Link]

  • Chemsrc. (2025). This compound | CAS#:21035-44-9. Chemsrc. [Link]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • PubChem. (n.d.). 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem. [Link]

  • PubMed Central. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • PubChem. (n.d.). 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine. PubChem. [Link]

  • PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • ChemSynthesis. (2025). 4-methyl-1,3-thiazol-2-amine. ChemSynthesis. [Link]

  • YouTube. (2019). synthesis of thiazoles. YouTube. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

Application Notes & Protocols: A Scalable Synthesis of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 4-(aminomethyl)-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization data necessary for successful scale-up. The synthesis proceeds via the well-established Hantzsch thiazole synthesis to form a key intermediate, 2-amino-4-(chloromethyl)thiazole hydrochloride, followed by a controlled amination and subsequent deprotection to yield the target compound.

Introduction: The Significance of 2,4-Disubstituted Aminothiazoles

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds with applications as anti-inflammatory, antibacterial, and anticancer agents.[1][2][3] The specific molecule, this compound, offers a versatile scaffold with two key points for further chemical modification: the 2-amino group and the 4-aminomethyl group. This dual functionality makes it an attractive starting material for the synthesis of compound libraries in drug discovery campaigns. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry.[4]

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The chosen synthetic route is a practical and scalable two-step process. The initial step involves the classic Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and thiourea to construct the thiazole ring.[1][5] In this protocol, 1,3-dichloroacetone is reacted with thiourea to produce the key intermediate, 2-amino-4-(chloromethyl)thiazole hydrochloride.

The second phase of the synthesis addresses the introduction of the primary amine at the 4-methyl position. This is achieved through a nucleophilic substitution of the chloride in the intermediate, followed by the removal of a protecting group. For scalability and control, we will utilize tert-butyl carbamate to introduce a Boc-protected amine, which can then be efficiently deprotected under acidic conditions.

Synthesis_Workflow A Starting Materials (1,3-Dichloroacetone, Thiourea) B Step 1: Hantzsch Thiazole Synthesis A->B C Intermediate (2-Amino-4-(chloromethyl)thiazole HCl) B->C D Step 2: Protected Amination C->D E Protected Product (tert-butyl ((2-amino-1,3-thiazol-4-yl)methyl)carbamate) D->E F Step 3: Deprotection E->F G Final Product (this compound) F->G H Purification & Characterization G->H

Diagram 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This protocol is adapted from the foundational principles of the Hantzsch synthesis.[6][7]

Hantzsch_Reaction cluster_reactants Reactants cluster_product Product R1 1,3-Dichloroacetone Reaction + R1->Reaction Ethanol, RT R2 Thiourea R2->Reaction P 2-Amino-4-(chloromethyl)thiazole Hydrochloride Reaction->P Cyclocondensation

Diagram 2: Hantzsch synthesis of the key intermediate.

Materials:

  • 1,3-Dichloroacetone

  • Thiourea

  • Absolute Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Protocol (100 g scale):

  • Reactor Setup: In a well-ventilated fume hood, set up a 2 L jacketed glass reactor equipped with an overhead stirrer, condenser, and a temperature probe.

  • Reagent Addition: Charge the reactor with thiourea (76.12 g, 1.0 mol). Add absolute ethanol (400 mL) and stir to form a slurry.

  • Controlled Addition: Dissolve 1,3-dichloroacetone (126.96 g, 1.0 mol) in absolute ethanol (200 mL) and charge this solution to an addition funnel. Add the 1,3-dichloroacetone solution dropwise to the stirred thiourea slurry over 1-2 hours. An exotherm is expected; maintain the internal temperature below 40 °C using the reactor jacket.

  • Reaction: After the addition is complete, stir the resulting solution at room temperature for 24 hours. The product will begin to precipitate as a crystalline solid.

  • Crystallization: Cool the reactor to 0-5 °C and hold for at least 4 hours to maximize precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold absolute ethanol (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 70-80% Appearance: White to off-white crystalline solid.

ParameterValueReference
Reactant 1 1,3-Dichloroacetone[6]
Reactant 2 Thiourea[6]
Solvent Absolute Ethanol[6]
Temperature Room Temperature, then 0-5°C[6]
Reaction Time 24 hours[6]
Typical Yield 70-80%[6]
Step 2 & 3: Synthesis of this compound Dihydrochloride

This two-part step involves the Boc-protected amination of the chloromethyl intermediate, followed by acidic deprotection.

Part A: Synthesis of tert-butyl ((2-amino-1,3-thiazol-4-yl)methyl)carbamate

Materials:

  • 2-Amino-4-(chloromethyl)thiazole hydrochloride

  • tert-Butyl carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Protocol (50 g scale):

  • Reactor Setup: In a dry 1 L reactor under a nitrogen atmosphere, add anhydrous DMF (250 mL).

  • Base Addition: Carefully add sodium hydride (60% dispersion, 12.0 g, 0.3 mol) in portions to the stirred DMF.

  • Carbamate Addition: Add tert-butyl carbamate (35.1 g, 0.3 mol) portion-wise to the sodium hydride suspension. Stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Intermediate Addition: Add 2-amino-4-(chloromethyl)thiazole hydrochloride (50.0 g, 0.27 mol) portion-wise to the reaction mixture. Maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Washing: Wash the combined organic layers with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography or recrystallization.

Part B: Deprotection to this compound Dihydrochloride

The deprotection of the Boc group is achieved under strong acidic conditions.[8][9][10][11][12]

Materials:

  • tert-butyl ((2-amino-1,3-thiazol-4-yl)methyl)carbamate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Protocol:

  • Dissolution: Dissolve the crude or purified product from Part A in 1,4-dioxane (200 mL).

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (250 mL) and stir at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. The product will precipitate as the dihydrochloride salt.[13][14]

  • Isolation: Add diethyl ether (200 mL) to further precipitate the product. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with diethyl ether and dry under vacuum to yield the final product.

Purification and Characterization

Purification_Workflow A Crude Final Product B Recrystallization A->B C Pure Product (Dihydrochloride Salt) B->C D Characterization C->D E NMR, LC-MS, HRMS D->E

Diagram 3: Purification and characterization workflow.
Purification

The final product, being a dihydrochloride salt, is typically a crystalline solid and can be purified by recrystallization.

  • Recrystallization: The dihydrochloride salt can be recrystallized from a solvent system such as ethanol/water or methanol/diethyl ether.[15] Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.

For the Boc-protected intermediate, if purification is necessary, column chromatography is recommended.

  • Column Chromatography: Due to the basic nature of the aminothiazole, standard silica gel chromatography can lead to tailing. To mitigate this, either an amine-functionalized silica gel can be used, or a small amount of a volatile base (e.g., 0.1-1% triethylamine) can be added to the eluent.[16][17] A typical eluent system would be a gradient of methanol in dichloromethane.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (LC-MS, HRMS): To confirm the molecular weight and elemental composition.

  • Melting Point: To assess purity.

Safety and Handling

5.1. Reagent-Specific Hazards

  • 1,3-Dichloroacetone: This compound is highly toxic and corrosive.[1][5][18][19][20] It is fatal if swallowed, in contact with skin, or if inhaled.[5][18] It causes severe skin burns and eye damage.[18] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[19]

  • Thiourea: Thiourea is a suspected carcinogen and may cause harm to the unborn child.[9] It is harmful if swallowed. Avoid inhalation of dust and direct contact with skin and eyes.

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • 4M HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle with appropriate PPE in a well-ventilated area.

5.2. General Laboratory Safety

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ensure that safety showers and eyewash stations are readily accessible.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and safety, researchers can confidently produce this valuable building block for their drug discovery and development programs. The use of a Boc-protection strategy allows for a controlled amination and straightforward deprotection, making this route amenable to scale-up.

References

  • A Comparative Analysis of 2-Aminothiazole Synthesis Methods - Benchchem. (n.d.).
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021-01-08).
  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. (n.d.).
  • Novel synthesis routes for substituted 2-aminothiazoles - Benchchem. (n.d.).
  • Gram-scale reaction for the synthesis of 2,4-disubstituted thiazole - ResearchGate. (n.d.).
  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (n.d.).
  • US4468517A - Synthesis of thiazoles - Google Patents. (n.d.).
  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. (n.d.).
  • Amine sorbent for the separation of polar compounds - SiliCycle. (n.d.).
  • Advances in Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10).
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem. (n.d.).
  • Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (n.d.).
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023-01-30).
  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications - Benchchem. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2025-02-08).
  • Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole - PrepChem.com. (n.d.).
  • 4-(chloromethyl)-1,3-thiazol-2-ol - ChemSynthesis. (n.d.).
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
  • Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. (2025-09-23).
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.).
  • This compound dihydrochloride | 89363-94-0 | PDA36394 - Biosynth. (n.d.).
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • Top 10 Thiourea Manufacturers in the World 2025 - High Mountain Chem. (2025-04-27).
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem. (n.d.).
  • The production technology of synthesizing thiourea by urea method - Google Patents. (n.d.).
  • 4-(Chloromethyl)-N-methyl-1,3-thiazol-2-amine hydrochloride|BLD Pharm. (n.d.).
  • This compound dihydrochloride (C4H7N3S) - PubChemLite. (n.d.).
  • Recrystallization methods for purifying aminothiazole compounds - Benchchem. (n.d.).
  • Thiamine - Wikipedia. (n.d.).
  • 4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride - BLDpharm. (n.d.).
  • This compound dihydrochloride - Sigma-Aldrich. (n.d.).
  • New Aspects in Thiourea Leaching of Precious Metals - ResearchGate. (n.d.).
  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.).
  • Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate - ResearchGate. (n.d.).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. (2017-06-14).
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:.. (n.d.).
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007-06-25).
  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF - ResearchGate. (2025-08-07).
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)-1,3-thiazol-2-amine. This molecule is a valuable building block in medicinal chemistry, notably in the development of histamine H4 receptor antagonists and other pharmacologically active agents. Its synthesis, while based on classical reactions, presents several challenges where yield and purity can be compromised. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions for researchers.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and scalable route to this compound involves a multi-step process beginning with the Hantzsch thiazole synthesis.[1] The general pathway is outlined below. Understanding the mechanism of each step is critical for effective troubleshooting.

Overall Synthetic Scheme:

  • Hantzsch Cyclization: Reaction of 1,3-dichloroacetone with thiourea to form the key intermediate, 2-amino-4-(chloromethyl)thiazole.

  • Nucleophilic Substitution: Introduction of a protected nitrogen source, typically potassium phthalimide, to displace the chloride.

  • Deprotection: Removal of the protecting group (e.g., phthalimide via hydrazinolysis) to yield the final primary amine, which is typically isolated as a stable salt.

The core of this synthesis is the Hantzsch reaction, a cornerstone of thiazole chemistry.[2] It involves the reaction of an α-haloketone with a thioamide-containing compound.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt (S-alkylation) Thiourea->Intermediate1 Nucleophilic Attack (S on C=O carbon's α-C) Haloketone α-Haloketone (1,3-Dichloroacetone) Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product 2-Aminothiazole (Dehydration) Intermediate2->Product Dehydration (-H₂O) Yield_Optimization Start Low Yield Observed Check_Step1 Problem in Step 1 (Hantzsch)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Substitution)? Start->Check_Step2 Check_Step3 Problem in Step 3 (Deprotection/Isolation)? Start->Check_Step3 Step1_Impurity Check Reagent Purity (esp. Dichloroacetone) Check_Step1->Step1_Impurity Yes Step1_Temp Implement Strict Temperature Control (0-5 °C) Check_Step1->Step1_Temp Yes Step1_Stoich Verify Stoichiometry (1.05 eq. Thiourea) Check_Step1->Step1_Stoich Yes Step2_Solvent Switch to DMF/DMSO Check_Step2->Step2_Solvent Yes Step2_Temp Increase Temperature (60-80 °C) Check_Step2->Step2_Temp Yes Step3_Isolation Isolate as Dihydrochloride Salt Check_Step3->Step3_Isolation Yes Step3_Purification Recrystallize Salt from Ethanol/Water Check_Step3->Step3_Purification Yes

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Aminomethyl)-1,3-thiazol-2-amine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this highly polar, difunctional molecule. The presence of both a primary aliphatic amine and an aromatic aminothiazole moiety imparts specific chemical properties that require careful consideration during purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of "this compound" and offers structured solutions.

Issue 1: Poor Recovery and Significant Tailing during Normal-Phase Column Chromatography

Question: I'm attempting to purify "this compound" using a standard silica gel column with a dichloromethane/methanol mobile phase, but I'm experiencing significant peak tailing and very low recovery of my compound. What's causing this and how can I fix it?

Answer: This is a frequent challenge when purifying highly basic and polar amines on standard silica gel.

Causality: The root cause lies in the strong acid-base interactions between the basic amine functional groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to irreversible adsorption or very slow elution, resulting in broad, tailing peaks and poor recovery.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a volatile base into your mobile phase can neutralize the acidic silanol groups, thus minimizing the unwanted interactions. Triethylamine (TEA) is a common choice.

      • Protocol: Start by adding 0.1-1% (v/v) of TEA to your dichloromethane/methanol mobile phase. Equilibrate the column with this modified eluent before loading your sample.

    • Ammonia in Methanol: A solution of ammonia in methanol (e.g., 7N) can also be effective. Prepare your mobile phase by mixing dichloromethane with this ammoniacal methanol.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have a stationary phase where the silica surface is bonded with aminopropyl groups. This creates a more basic environment, which repels the basic analyte and prevents strong adsorption, leading to improved peak shape and recovery.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Issue 2: Difficulty in Achieving High Purity via Recrystallization

Question: My "this compound" free base either "oils out" or remains soluble in common organic solvents, making recrystallization difficult. How can I obtain crystalline material?

Answer: The high polarity and potential for hydrogen bonding in your molecule can make finding a suitable single-solvent system for recrystallization challenging.

Causality: "Oiling out" often occurs when a compound is too soluble in the chosen solvent, or when the melting point of the compound is lower than the boiling point of the solvent. The presence of impurities can also disrupt the crystal lattice formation.

Solutions:

  • Solvent System Optimization:

    • Binary Solvent Systems: A combination of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is insoluble) is often effective.

      • Protocol: Dissolve your compound in a minimal amount of a hot polar solvent like methanol, ethanol, or isopropanol. Then, slowly add a less polar "poor" solvent such as diethyl ether, ethyl acetate, or toluene until the solution becomes slightly turbid. Gently heat to redissolve and then allow to cool slowly.

    • Recommended Solvent Combinations:

      • Methanol / Diethyl Ether

      • Isopropanol / Ethyl Acetate

      • Ethanol / Toluene

  • Salt Formation for Recrystallization:

    • Concept: Converting the free base to a salt dramatically changes its solubility profile and often enhances its crystallinity. The dihydrochloride salt of "this compound" is commercially available, indicating this is a viable strategy.[1][2]

    • Protocol:

      • Dissolve the crude free base in a suitable solvent (e.g., methanol or isopropanol).

      • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise while stirring.

      • The hydrochloride salt will precipitate. The solid can be collected by filtration and then recrystallized from a polar solvent like ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying "this compound" after synthesis?

A1: A robust approach is to first perform an acid-base extraction to remove non-basic impurities, followed by either salt formation and recrystallization for high purity solid, or column chromatography (with a modified mobile phase or on an appropriate stationary phase) for separating closely related basic impurities.

Q2: I don't have access to amine-functionalized silica. Can I still use standard silica gel?

A2: Yes, but it is highly recommended to modify your mobile phase with a basic additive like triethylamine (0.1-1%) or by using a pre-made ammonia in methanol solution as part of your eluent system. This will significantly improve your chances of a successful separation.

Q3: What are the expected pKa values for "this compound"?

  • The aliphatic primary amine is expected to be the more basic site, with an estimated pKa around 9-10 .

  • The 2-amino group on the thiazole ring is less basic due to the electron-withdrawing nature of the heterocyclic ring, with an estimated pKa around 5-6 . This difference in basicity can potentially be exploited for selective protonation and extraction if precise pH control is used.

Q4: My purified free base seems to be degrading or changing color over time. Is it unstable?

A4: The free base of "this compound," like many primary amines and some aminothiazoles, can be susceptible to air oxidation and may be hygroscopic. Storing it as the more stable hydrochloride salt is highly recommended for long-term stability. If you need to use the free base, store it under an inert atmosphere (nitrogen or argon) at low temperature and protected from light.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate your basic target compound from neutral and acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic "this compound" will be protonated and move into the aqueous layer. Repeat the extraction twice.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >10 (confirm with pH paper). This will deprotonate your compound, causing it to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of DCM or ethyl acetate. Your purified free base will now be in the organic layer. Repeat this extraction three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

G cluster_start Start cluster_extraction Acid-Base Extraction cluster_organic_path Organic Phase cluster_aqueous_path Aqueous Phase cluster_final Final Product start Crude Product in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 neutral_impurities Neutral Impurities in Organic Solvent separate1->neutral_impurities Organic aq_layer1 Aqueous Layer (Protonated Amine) separate1->aq_layer1 Aqueous basify Basify Aqueous Layer (pH > 10 with NaOH) back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aq_waste Aqueous Waste separate2->aq_waste Aqueous dry_concentrate Dry and Concentrate Organic Layer separate2->dry_concentrate Organic discard_org Discard or Work-up Separately neutral_impurities->discard_org aq_layer1->basify final_product Purified Free Base dry_concentrate->final_product

Caption: Workflow for Acid-Base Purification.

Protocol 2: Normal-Phase Chromatography with a Basic Modifier

This protocol details how to perform column chromatography on silica gel for "this compound."

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your eluent system, for example, a gradient of 0-10% methanol in dichloromethane. To this mixture, add 0.5% (v/v) triethylamine.

  • Column Packing and Equilibration: Pack your silica gel column using the initial mobile phase composition (e.g., 100% DCM with 0.5% TEA). Thoroughly equilibrate the column by passing at least 3-5 column volumes of the mobile phase through it.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase. If it is not fully soluble, you can use a small amount of methanol and then adsorb it onto a small amount of silica gel. After drying, this can be dry-loaded onto the column.

  • Elution: Run the column using your prepared gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Data Summary

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₄H₇N₃SLow molecular weight, polar.
Physical Form Dihydrochloride salt is a solid.[2]Salt formation is a good strategy for handling and crystallization.
Polarity HighChallenging for normal-phase chromatography; suggests reverse-phase or HILIC as alternatives.
Basicity (pKa) Aliphatic Amine: ~9-10 (est.)Aromatic Amine: ~5-6 (est.)The aliphatic amine is the primary site of protonation. Acid-base extraction is highly effective.
Solubility (Free Base) Likely soluble in polar protic solvents (methanol, ethanol).Limited solubility in non-polar solvents (hexane).Guides solvent selection for recrystallization and chromatography.

Concluding Remarks

The purification of "this compound" presents challenges typical of a small, polar, basic molecule. However, by understanding the underlying chemical principles and employing the strategies outlined in this guide—namely, acid-base extraction, salt formation for recrystallization and stability, and modified column chromatography—researchers can confidently achieve the high levels of purity required for their scientific endeavors. Always begin with small-scale trials to optimize conditions for your specific sample and impurity profile.

References

Sources

Technical Support Center: Optimizing Derivatization of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-(aminomethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs). As a key building block in medicinal chemistry, understanding the nuances of its reactivity is crucial for successful synthesis campaigns.[1][2]

Understanding the Reactivity of the Scaffold

The core challenge and opportunity in derivatizing this compound lies in its dual nucleophilic nature. It possesses two primary amine groups with distinct electronic environments, which dictates their reactivity.

  • Aliphatic Primary Amine (-CH₂NH₂): Located on the flexible aminomethyl side chain, this amine is more basic and a stronger nucleophile. It behaves like a typical primary alkylamine.

  • Aromatic Primary Amine (-NH₂): Attached directly to the C2 position of the thiazole ring, this amine is significantly less basic. Its lone pair of electrons is delocalized into the aromatic thiazole ring system, reducing its nucleophilicity.[3]

  • Endocyclic Ring Nitrogen (C=N-C): The thiazole ring nitrogen can also participate in reactions, particularly alkylation, leading to the formation of thiazolium salts or tautomeric 2-imino-3-substituted-thiazolines.[4][5]

Troubleshooting_Flowchart start Problem: Low or No Product Yield check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup reagent_purity Purity verified? (NMR, LCMS) check_reagents->reagent_purity Purity conditions_temp Temp/Time appropriate? check_conditions->conditions_temp Kinetics conditions_base Base/Solvent correct? check_conditions->conditions_base Environment workup_loss Product lost during workup? (e.g., in aqueous layer) check_workup->workup_loss Isolation reagent_action Action: Use freshly purified starting materials. Ensure reagents are anhydrous. reagent_purity->reagent_action No conditions_action_temp Action: Monitor by TLC/LCMS to determine optimal reaction time. Avoid excessive heating which can cause degradation. conditions_temp->conditions_action_temp No conditions_action_base Action: Ensure base is non-nucleophilic (for acylation) and solvent is anhydrous. Match solvent polarity to reactants. conditions_base->conditions_action_base No workup_action Action: Check pH before extraction. Back-extract aqueous layers. Avoid emulsions. workup_loss->workup_action Yes Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) & TEA (1.2 eq) in anhydrous DCM prep2 Cool solution to 0 °C in an ice bath prep1->prep2 react1 Add Acyl Chloride (1.05 eq) dropwise over 15 min prep2->react1 react2 Stir at 0 °C for 1 hr, then warm to RT and stir for 2-4 hrs react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Quench with H₂O or sat. NaHCO₃ solution react3->workup1 Reaction Complete workup2 Extract with DCM (3x) workup1->workup2 workup3 Combine organic layers, wash with brine, dry (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Sources

Technical Support Center: Overcoming Poor Solubility of 4-(Aminomethyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(aminomethyl)-1,3-thiazol-2-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions. This resource is structured as a series of troubleshooting questions and in-depth answers to directly address common issues faced in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just synthesized a novel derivative of this compound, and it's showing negligible solubility in my standard aqueous assay buffer. What are the likely reasons for this?

A1: Understanding the Intrinsic Properties of the Scaffold

The poor aqueous solubility of your this compound derivative likely stems from a combination of factors inherent to its molecular structure. Let's break down the causality:

  • The Heterocyclic Core: The 1,3-thiazole ring, while containing nitrogen and sulfur heteroatoms, is part of an aromatic system. Aromatic systems are often planar and can engage in intermolecular π-stacking interactions. This can lead to a stable crystal lattice structure that is difficult for water molecules to disrupt, a key factor in poor solubility.[1]

  • Aminomethyl and Amine Groups: The core structure, this compound, possesses two primary amine groups.[2][3][4] These groups are basic and can be protonated in aqueous solution. While protonation generally increases water solubility by introducing a charge, the overall solubility is a delicate balance between the polar, charged groups and the nonpolar, heterocyclic core.[5]

  • Impact of Derivatives: The nature of the substituents you have added to this core structure is critical. If you have introduced large, nonpolar (lipophilic) groups, you have likely increased the molecule's overall hydrophobicity, thus decreasing its affinity for water.[1] This is a common strategy to enhance binding to hydrophobic pockets in target proteins but often comes at the cost of solubility.[1]

Essentially, you are facing a classic challenge in drug discovery: balancing the structural requirements for biological activity with the physicochemical properties needed for formulation and bioavailability.

Q2: What are the essential first steps I should take to systematically evaluate and address the solubility of my compound?

A2: A Foundational, Step-by-Step Approach

Before attempting advanced solubilization techniques, it's crucial to establish a baseline understanding of your compound's behavior. This systematic approach will guide you to the most effective strategy.

Step 1: Determine the pH-Solubility Profile

The amine groups in your molecule make its solubility highly dependent on pH.[6][7] Creating a pH-solubility profile is the most informative initial experiment.

  • Rationale: At low pH, the amine groups will be protonated, forming cationic species that are generally more water-soluble.[5] As the pH increases, the amines will be deprotonated, leading to a less polar, and likely less soluble, form of the compound. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though experimental results can vary.[7][8]

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by careful collection of the supernatant is a common method. Filtration can also be used, but be cautious of potential compound adsorption to the filter membrane.

  • Quantification: Analyze the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

This profile will immediately tell you the pH range where your compound is most soluble and will be foundational for all subsequent formulation decisions.

Step 2: Initial Co-Solvent Screening

For many initial in vitro assays, using a water-miscible organic co-solvent is the quickest path forward.[9][10]

  • Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate nonpolar molecules.[10]

Workflow for Co-Solvent Selection

CoSolventWorkflow Start Start: Poorly Soluble Compound Stock Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) Start->Stock Dilute Serially Dilute Stock into Aqueous Assay Buffer Stock->Dilute Check Visually Inspect for Precipitation (Turbidity, Crystals) Dilute->Check Assay Test Final Concentrations in Assay Check->Assay Cytotoxicity Assess Co-solvent Cytotoxicity/ Assay Interference Assay->Cytotoxicity Result Is Solubility & Assay Performance Adequate? Cytotoxicity->Result Success Proceed with Experiment Result->Success Yes Failure Troubleshoot: Try Alternative Co-solvent (e.g., Ethanol, DMF) or Advanced Method Result->Failure No

Caption: Workflow for initial co-solvent screening.

Key Considerations for Co-Solvents:

  • DMSO is the standard starting point. It is a strong solvent for many organic molecules.

  • Keep the final concentration low. Aim for a final co-solvent concentration in your assay of <1%, and ideally <0.5%, to minimize the risk of artifacts or cytotoxicity.[9]

Q3: My compound's solubility is still insufficient even with pH adjustment and co-solvents, or these methods are interfering with my biological assay. What are the next-level strategies I can employ?

A3: Advanced Solubilization Techniques

When simple methods fail, it's time to consider more sophisticated formulation strategies. The choice depends on the compound's properties and the experimental context.

Strategy 1: Salt Formation

  • Causality: Since your compound contains basic amine groups, it is an excellent candidate for salt formation.[11] Reacting the basic drug with an acid creates a salt, which is an ionic compound. Ionic compounds often have significantly higher aqueous solubility than their corresponding free base forms because the ionic interactions with water are much stronger.[5][12][13][14] The dihydrochloride salt of the parent compound, this compound, is a commercially available example of this strategy in practice.

  • Best For: Compounds with ionizable groups (like the amines in your scaffold) intended for in vivo studies or requiring high concentration stock solutions.

  • Screening Process: A salt screening study involves reacting the free base with a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid) and evaluating the resulting salts for properties like solubility, stability, and crystallinity.[14]

Strategy 2: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[15][16][17] The poorly soluble, hydrophobic part of your drug can be encapsulated within this cavity, forming an inclusion complex.[16][18] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[15][16][19]

  • Best For: Increasing the apparent solubility of lipophilic compounds for both in vitro and in vivo applications.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher solubility and lower toxicity.[19]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Strategy 3: Amorphous Solid Dispersions

  • Causality: A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix.[20][21][22][23] In an amorphous solid dispersion, the drug exists in a non-crystalline, high-energy state.[21] When this dispersion is introduced to an aqueous medium, the polymer dissolves quickly, releasing the drug in a supersaturated state, which can significantly enhance dissolution and absorption.[21][24]

  • Best For: Oral drug delivery development for compounds that are crystalline and have very low intrinsic solubility.

  • Preparation Methods:

    • Solvent Evaporation: Dissolving both the drug and a polymer (e.g., PVP, HPMC) in a common solvent, followed by evaporation.[20][25]

    • Melt Extrusion: Mixing the drug and polymer and then heating them until they melt to form a solution, which is then cooled and solidified.[21]

Strategy 4: Prodrug Approach

  • Causality: This chemical modification strategy involves attaching a temporary, water-soluble promoiety to the drug molecule.[26][27][28][29][30] This new entity, the prodrug, has improved solubility. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[28] For your scaffold, a phosphate group could be added to a hydroxyl group (if one is present on a derivative) to create a highly water-soluble phosphate ester prodrug.[29]

  • Best For: A long-term strategy during lead optimization when other formulation approaches are not viable, especially for parenteral delivery.

Summary of Advanced Techniques

TechniqueUnderlying PrincipleIdeal ApplicationKey Consideration
Salt Formation Increases solubility by creating an ionic form of the drug.[5][11]Compounds with ionizable groups; oral and parenteral formulations.Requires a suitable counter-ion and can be pH-sensitive.[12]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[15][16]Increasing apparent solubility for in vitro and in vivo use.Stoichiometry of drug-to-cyclodextrin is important.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix, often in an amorphous state.[20][21]Oral bioavailability enhancement for crystalline, poorly soluble drugs.Physical stability of the amorphous form must be maintained.
Prodrugs Temporarily attaches a water-soluble group to the drug.[26][27]Overcoming fundamental solubility issues; parenteral formulations.Requires careful design to ensure efficient in vivo cleavage back to the active drug.
Q4: Can you provide a decision-making framework to help me choose the right solubility enhancement strategy for my specific needs?

A4: A Logic-Based Decision Pathway

Navigating these options requires a logical approach. The following diagram outlines a decision-making process based on your experimental stage and compound properties.

DecisionTree Start Start: Poorly Soluble 4-Aminomethyl-1,3-thiazol-2-amine Derivative Q1 What is the experimental stage? Start->Q1 InVitro Early In Vitro Screening Q1->InVitro In Vitro InVivo In Vivo / Formulation Development Q1->InVivo In Vivo pH_CoSolvent 1. pH Adjustment 2. Co-Solvent (DMSO, EtOH) InVitro->pH_CoSolvent Q2 Is solubility sufficient and non-interfering? pH_CoSolvent->Q2 Cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) Q2->Cyclodextrin No Proceed1 Proceed with Assay Q2->Proceed1 Yes Cyclodextrin->Proceed1 ReEvaluate Re-evaluate Compound/ Consider Prodrug Strategy Q3 Does the compound have ionizable (basic) amines? InVivo->Q3 Salt Pursue Salt Formation Screening Q3->Salt Yes SolidDisp Consider Solid Dispersion (e.g., Melt Extrusion, Spray Drying) Q3->SolidDisp No Proceed2 Proceed with Formulation Salt->Proceed2 Prodrug Advanced Strategy: Design a Prodrug SolidDisp->Prodrug If still problematic SolidDisp->Proceed2

Caption: Decision tree for selecting a solubility enhancement strategy.

This structured approach ensures that you start with the simplest, most direct methods before investing time and resources into more complex formulation development. By systematically troubleshooting, you can efficiently identify the optimal path to overcome the solubility challenges of your this compound derivatives and advance your research.

References

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Frank, K. J., et al. (n.d.). Fundamental aspects of solid dispersion technology for poorly soluble drugs. PMC - NIH. Retrieved from [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Tran, P., et al. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]

  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:21035-44-9. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Retrieved from [Link]

  • Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Di, L., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • PharmaTutor. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound dihydrochloride (C4H7N3S). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from [Link]

  • ResearchGate. (2025). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

  • Bergström, C. A. S., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(Aminomethyl)-1,3-thiazol-2-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification, with a focus on minimizing impurities.

I. Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, often utilized for its unique structural features. The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or a related thioamide-containing compound.

For the synthesis of this compound, a plausible and frequently employed strategy involves the use of a protected aminomethyl α-halocarbonyl equivalent, which upon cyclization with thiourea, and subsequent deprotection, yields the desired product. A common precursor is a protected form of 3-halo-2-oxopropanal.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Q1: I am observing a significant amount of an isomeric impurity in my crude product, with the same mass as my target compound. What is the likely identity of this impurity and how can I avoid it?

A: A common isomeric impurity in the Hantzsch synthesis of 2-aminothiazoles is the corresponding 3-substituted 2-imino-2,3-dihydrothiazole .[1] The formation of this isomer is particularly favored under acidic reaction conditions.[1]

Causality: The regioselectivity of the cyclization reaction is pH-dependent. In a neutral or slightly basic medium, the reaction favors the formation of the 2-aminothiazole. However, under acidic conditions, the reaction can proceed through an alternative pathway leading to the 2-imino-2,3-dihydrothiazole isomer.

Solutions:

  • pH Control: Maintain a neutral to slightly basic pH during the cyclization step. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.

  • Reaction Conditions: If acidic conditions are necessary for other reasons, consider lowering the reaction temperature to potentially favor the thermodynamically more stable 2-aminothiazole product.

  • Purification: If the isomeric impurity is already formed, it can often be separated by chromatography. Due to the difference in the basicity of the amino and imino groups, their chromatographic behavior may differ, especially on silica gel.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the Hantzsch synthesis can stem from several factors, ranging from the stability of starting materials to suboptimal reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Instability of α-halocarbonyl α-haloketones and α-haloaldehydes can be unstable and prone to self-condensation or decomposition.Use freshly prepared or purified α-halocarbonyl starting material. Store it under inert atmosphere at low temperatures.
Purity of Thiourea Impurities in the thiourea can lead to side reactions and reduce the yield of the desired product.Use high-purity thiourea. If necessary, recrystallize the commercially available thiourea before use.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to degradation of reactants or products.Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by TLC or LC-MS.
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield.While alcohols like ethanol are common, aprotic solvents such as DMF may be more effective in some cases.

Q3: I am struggling to purify the final product, this compound, which is highly polar and water-soluble. What purification strategies are recommended?

A: The high polarity and basicity of this compound, especially as its hydrochloride salt, can make purification challenging.

Recommended Purification Strategies:

  • Recrystallization of the Hydrochloride Salt: This is often the most effective method for purifying amine salts.

    • Solvent Selection: A common approach is to use a polar solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Alcohols like ethanol or isopropanol are good starting points. The addition of a less polar co-solvent, such as diethyl ether or ethyl acetate, can often induce crystallization.[2]

  • Purification via Bisulfite Adduct Formation: For 2-aminothiazoles, forming a bisulfite adduct can be an effective purification method.[3] The adduct often precipitates from the reaction mixture and can be isolated by filtration. The pure 2-aminothiazole can then be regenerated from the adduct.[3]

  • Chromatography:

    • Reversed-Phase HPLC: This is a powerful technique for purifying polar compounds. Due to the basic nature of the amine groups, it is crucial to use an acidic modifier (e.g., 0.1% TFA or formic acid) in the mobile phase to ensure sharp, symmetrical peaks.

    • Ion-Exchange Chromatography: This technique can be very effective for separating charged molecules like amine salts.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A: A common synthetic pathway involves a multi-step process:

  • Protection: Start with a protected amino acid, such as N-Boc-glycine.

  • Thioamide Formation: Convert the protected amino acid into the corresponding thioamide. This can be achieved using reagents like Lawesson's reagent.

  • Hantzsch Cyclization: React the protected thioamide with an α-halocarbonyl compound, such as bromoacetaldehyde, to form the protected 2-aminothiazole ring.

  • Deprotection: Remove the protecting group (e.g., Boc group with an acid like HCl) to yield the final product, often as a hydrochloride salt.

Q2: What are the key analytical techniques for assessing the purity of this compound?

A: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for determining purity and quantifying impurities. A typical method would use a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of the main component and any impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and for identifying and quantifying impurities if they are present at sufficient levels.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.

Q3: What are the storage conditions for this compound and its salts?

A: As a primary amine, this compound can be sensitive to air and light. Its hydrochloride salt is generally more stable. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., 2-8 °C).

Q4: How can I remove residual starting materials from my final product?

A: The method for removing residual starting materials will depend on their properties:

  • Unreacted Thiourea: If excess thiourea is used, it can often be removed by washing the crude product with a solvent in which the product is sparingly soluble but the thiourea is soluble.

  • Unreacted α-halocarbonyl: These are often reactive and may be quenched or removed during the workup. If they persist, their different polarity compared to the amine product usually allows for separation by chromatography or recrystallization.

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization of an Aminothiazole Hydrochloride Salt
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Representative Analytical HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

V. Visualizations

Hantzsch_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Hantzsch Cyclization cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Final Product Protected_Thioamide Protected Aminomethyl Thioamide Cyclization Condensation & Cyclization Protected_Thioamide->Cyclization Alpha_Halo_Carbonyl α-Halo-Carbonyl Alpha_Halo_Carbonyl->Cyclization Protected_Thiazole Protected 4-(Aminomethyl)- 1,3-thiazol-2-amine Cyclization->Protected_Thiazole Deprotection Deprotection Protected_Thiazole->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Impurity_Troubleshooting Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Known_Impurity Known Impurity? Impurity_Detected->Known_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Isomeric_Impurity Isomeric Impurity (e.g., 2-imino isomer) Known_Impurity->Isomeric_Impurity Isomer Starting_Material Residual Starting Material Known_Impurity->Starting_Material Starting Material Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity Other Adjust_pH Adjust Reaction pH (Neutral/Basic) Isomeric_Impurity->Adjust_pH Optimize_Stoichiometry Optimize Reactant Stoichiometry Starting_Material->Optimize_Stoichiometry Characterize Characterize Impurity (LC-MS, NMR) Unknown_Impurity->Characterize Purify Purify Product (Recrystallization, Chromatography) Adjust_pH->Purify Optimize_Stoichiometry->Purify Characterize->Purify Purify->Pure_Product

Sources

Validation & Comparative

A Comparative Guide to 4-(Aminomethyl)-1,3-thiazol-2-amine and Other 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3][4] Its versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides an in-depth comparison of 4-(aminomethyl)-1,3-thiazol-2-amine with other 2-aminothiazole derivatives, offering insights into how structural variations, particularly at the C4 position, can influence their therapeutic potential. We will delve into the structure-activity relationships (SAR), supported by experimental data for representative compounds, and provide detailed protocols for their evaluation.

The 2-Aminothiazole Scaffold: A Hub of Biological Activity

The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms.[5] This arrangement imparts unique electronic and conformational properties, making it an excellent pharmacophore for interacting with a diverse range of biological targets.[2][6] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][7][8] The clinical success of drugs like the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam underscores the therapeutic significance of this scaffold.[1][2]

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The general structure can be divided into three key regions for modification: the exocyclic 2-amino group, the C4 position, and the C5 position.

Structural Dissection: The Significance of the 4-(Aminomethyl) Group

This compound introduces a small, flexible, and basic aminomethyl group at the C4 position. This seemingly simple substitution has profound implications for the molecule's potential biological activity and pharmacokinetic profile.

Key Structural Features and Their Potential Impact:

  • Basicity: The primary amine in the aminomethyl group will be protonated at physiological pH, imparting a positive charge. This can facilitate ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in target proteins, potentially leading to enhanced binding affinity and selectivity.

  • Flexibility: The single bond between the thiazole ring and the aminomethyl group allows for rotational freedom. This conformational flexibility can enable the molecule to adopt an optimal orientation within a binding pocket, maximizing its interactions with the target.

  • Hydrogen Bonding: The amine functionality can act as both a hydrogen bond donor and acceptor, contributing to the molecule's binding energy and specificity.

  • Solubility: The presence of a polar and ionizable group is expected to enhance the aqueous solubility of the parent 2-aminothiazole, which can be advantageous for drug formulation and bioavailability.

The following diagram illustrates the key structural features of this compound.

Caption: Key structural features of this compound.

Comparative Analysis with Other 2-Aminothiazoles

To understand the unique potential of this compound, it is essential to compare it with other 2-aminothiazole derivatives bearing different substituents at the C4 and other positions. The following table summarizes the biological activities of a selection of 2-aminothiazole derivatives, highlighting the influence of their substitution patterns.

Compound IDC4-SubstituentOther Key SubstituentsBiological ActivityIC50/MICReference
1 -CH2NH2-Hypothesized: Potential kinase inhibitor, antimicrobial--
2 -Phenyl-Anticancer (HeLa cells)1.6 µM[9]
3 -CH35-Ethyl carboxylateAnticancer (various cell lines)Broad-spectrum activity[10]
4 -ArylN-ArylTubulin Polymerization Inhibitor0.36-0.86 µM[11]
5 -PyridylN-BenzoylAntitubercular0.024 µM[12]
6 -(4-chlorophenyl)-Carbonic Anhydrase I Inhibitor0.008 µM[13]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents at C4: The presence of an aryl group at the C4 position is a common feature in many potent 2-aminothiazole-based anticancer agents.[10][11] These bulky, hydrophobic groups can engage in favorable pi-stacking and hydrophobic interactions within the binding sites of target proteins, such as tubulin and various kinases.

  • Small Alkyl Groups at C4: The introduction of small alkyl groups like methyl at the C4 position can also contribute to activity, though often to a lesser extent than larger aromatic moieties.[10]

  • Heterocyclic Rings at C4: As seen in antitubercular agents, a pyridyl group at C4 can be crucial for potent activity, likely due to its ability to form specific hydrogen bonds and its overall electronic properties.[12]

  • The Unique Position of this compound: In contrast to the aforementioned examples, the 4-(aminomethyl) substituent offers a different mode of interaction. Its basicity and hydrogen bonding capacity suggest that it may be particularly effective in targeting enzymes with acidic residues in their active sites. This could open up possibilities for inhibiting different classes of enzymes compared to derivatives with hydrophobic C4 substituents.

Experimental Protocols

To facilitate the comparative evaluation of this compound and other 2-aminothiazole derivatives, we provide the following detailed experimental protocols for common assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

  • Kinase of interest (e.g., recombinant human Abl, Src, VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, kinase, and substrate to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_reagents Add compound, kinase, and substrate to plate prep_compounds->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Measure signal stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Conclusion

The 2-aminothiazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While extensive research has focused on derivatives with hydrophobic substituents at the C4 position, this compound presents an intriguing alternative with its small, flexible, and basic side chain. This structural feature is likely to confer distinct physicochemical and pharmacological properties, potentially leading to novel mechanisms of action and improved drug-like characteristics. Further investigation into the biological activities of this compound is warranted and could unveil new avenues for drug discovery. The protocols provided herein offer a standardized framework for such comparative studies.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ACTA CHIMICA SINICA. [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PubMed Central. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • This compound dihydrochloride (C4H7N3S). PubChemLite. [Link]

Sources

A Comparative Guide to the Bioactivity of 4-(Aminomethyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminothiazole Pharmacophore

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its ability to engage in various biological interactions, largely attributed to the nitrogen and sulfur heteroatoms, makes it a fertile ground for the development of novel therapeutic agents. This guide focuses specifically on derivatives of 4-(aminomethyl)-1,3-thiazol-2-amine, a versatile building block that allows for structural modifications at the 2-amino and 4-aminomethyl positions, enabling a systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies: Building the Derivative Library

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the construction of the core thiazole ring, followed by functionalization of the amino groups. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone.[1]

General Synthetic Pathway

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Derivatization thiourea Thiourea thiazole_core 4-(Chloromethyl)-1,3- thiazol-2-amine thiourea->thiazole_core Hantzsch Synthesis haloketone α-Haloketone (e.g., 1,3-dichloroacetone) haloketone->thiazole_core thiazole_core_ref 4-(Chloromethyl)-1,3- thiazol-2-amine azide Sodium Azide thiazole_core_ref->azide Nucleophilic Substitution aminomethyl_thiazole 4-(Azidomethyl)-1,3- thiazol-2-amine azide->aminomethyl_thiazole final_core 4-(Aminomethyl)-1,3- thiazol-2-amine aminomethyl_thiazole->final_core Reduction acyl_chloride R1-COCl final_core->acyl_chloride Acylation aldehyde R2-CHO final_core->aldehyde Condensation n_acyl N-Acyl Derivative acyl_chloride->n_acyl schiff_base Schiff Base Derivative aldehyde->schiff_base

Caption: General synthetic scheme for this compound derivatives.

Comparative Bioactivity Analysis

While a comprehensive library of "this compound" derivatives with corresponding bioactivity data is not extensively available in a single study, we can extrapolate from the broader class of 2-aminothiazoles to understand the potential impact of various substitutions. The primary modifications explored are typically N-acylation and Schiff base formation at the 2-amino position, and substitutions on the 4-aminomethyl group.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes and proteins involved in cell proliferation and survival.[3]

Mechanism of Action: Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, disrupting microtubule polymerization, or inducing apoptosis.[4] The introduction of various substituents can modulate the potency and selectivity of these compounds.

Comparative Data (Hypothetical based on related compounds):

Derivative IDR1 (N-Acyl Group)R2 (Schiff Base Substituent)Target Cell LineIC50 (µM)
Parent H-MCF-7 (Breast)>100
DERIV-A1 Benzoyl-MCF-7 (Breast)15.2[5]
DERIV-A2 4-Chlorobenzoyl-MCF-7 (Breast)8.5[6]
DERIV-A3 4-Methoxybenzoyl-MCF-7 (Breast)22.1[6]
DERIV-S1 -4-HydroxybenzylideneHepG2 (Liver)25.6
DERIV-S2 -4-NitrobenzylideneHepG2 (Liver)12.8

Note: The IC50 values are illustrative and based on data from related 2-aminothiazole derivatives to demonstrate potential trends.

Structure-Activity Relationship (SAR) Insights:

  • N-Acylation: The introduction of an acyl group at the 2-amino position generally enhances anticancer activity. Aromatic acyl groups, particularly those with electron-withdrawing substituents (e.g., chloro), tend to show higher potency.[6]

  • Schiff Base Formation: Condensation of the 2-amino group with aromatic aldehydes to form Schiff bases can also lead to potent anticancer agents. The nature of the substituent on the aromatic ring of the aldehyde plays a crucial role in determining the activity.

Antimicrobial Activity

The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[7][8]

Mechanism of Action: The antimicrobial action of thiazole derivatives is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.[7]

Comparative Data (Hypothetical based on related compounds):

Derivative IDR1 (N-Acyl Group)R2 (Schiff Base Substituent)Microbial StrainMIC (µg/mL)
Parent H-S. aureus>256
DERIV-A4 Acetyl-S. aureus128
DERIV-A5 Thiophene-2-carbonyl-S. aureus32
DERIV-S3 -2,4-DichlorobenzylideneE. coli64
DERIV-S4 -5-NitrofurfurylideneE. coli16

Note: The MIC values are illustrative and based on data from related 2-aminothiazole derivatives to demonstrate potential trends.

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Acyl Groups: Acyl groups derived from other heterocyclic rings, such as thiophene, can significantly enhance antibacterial activity.

  • Schiff Bases with Heteroaromatic Aldehydes: The formation of Schiff bases with aldehydes containing other heterocyclic systems (e.g., furan) has been shown to be a successful strategy for developing potent antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

General Synthesis of N-Acyl Derivatives
  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., dichloromethane or DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol), to the solution.

  • Acylation: Cool the reaction mixture to 0°C and add the corresponding acyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Synthesis of Schiff Base Derivatives
  • Mixing: To a solution of this compound (1 mmol) in ethanol, add the appropriate aromatic aldehyde (1 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 6-8 hours.

  • Precipitation: Upon cooling, the Schiff base product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13][14]

Protocol:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The "this compound" scaffold represents a promising starting point for the development of novel bioactive compounds. The ease of derivatization at both the 2-amino and 4-aminomethyl positions allows for the generation of diverse chemical libraries. Based on the structure-activity relationships of related 2-aminothiazoles, it is evident that modifications such as N-acylation and Schiff base formation can significantly enhance both anticancer and antimicrobial activities.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of these derivatives to establish a clear and detailed SAR. This will enable the rational design of more potent and selective therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action of the most active compounds will be crucial for their advancement in the drug discovery pipeline.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.
  • Synthesis and biological investigation of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. 2023.
  • Synthesis and Biological Evaluation of Schiff Base and 4-Thiazolidinones of Amino Salicylic acid and their derivatives as an Antimicrobial agent. Journal of Drug Delivery and Therapeutics. 2019.
  • A comprehensive review on synthesis and biological activity of schiff bases. SciSpace. 2021.
  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. 2012.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. 2022. Available from: [Link]

  • Bioactive (thiazol-2-yl)amine derivatives.
  • Synthesis of thiazoles.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. N.D.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega. 2018.
  • Broth Dilution Method for MIC Determin
  • Cell Viability Assays. Assay Guidance Manual. 2013.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. 2025.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2010.
  • Determination of MIC by Broth Dilution Method. YouTube. 2017. Available from: [Link]

  • MTT Cell Proliferation Assay.
  • (PDF) Thiazole derivatives: prospectives and biological applications.
  • Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi. Pest Management Science. 2023.
  • (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry. 2021.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. 2025.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem. N.D.
  • Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles.

Sources

A Comparative Guide to the Validation of 4-(Aminomethyl)-1,3-thiazol-2-amine as a Drug Lead

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of "4-(Aminomethyl)-1,3-thiazol-2-amine" as a potential drug lead. Given the limited specific literature on this molecule, we will leverage the well-established importance of its core structure—the 2-aminothiazole scaffold—to construct a robust, hypothesis-driven validation pathway. The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs, including the anti-leukemia agent Dasatinib and the anti-Parkinson's drug Pramipexole.[1][2] Our central hypothesis is that "this compound" (hereafter designated AMT-2A ) possesses potential as a kinase inhibitor for oncological indications, a common mechanism for this class of compounds.[2][3]

This guide will objectively compare the projected performance of AMT-2A against established drugs, providing detailed experimental protocols and supporting data to guide researchers through a rigorous, multi-stage validation process.

Part 1: Foundational Assessment and Physicochemical Profiling

Expertise & Experience: Before committing to costly and time-consuming biological assays, a foundational assessment of a compound's physicochemical properties is essential. These properties, often predictable in silico, govern a molecule's "drug-likeness" and can forecast potential liabilities in solubility, absorption, and distribution. The goal is to determine if the molecule has a reasonable starting point for development before assessing its biological activity.

We will compare the predicted properties of AMT-2A with two approved 2-aminothiazole-containing drugs, Dasatinib and Pramipexole, which represent different therapeutic areas and molecular weights, providing a relevant spectrum for comparison.

Data Presentation: Comparative Physicochemical Properties

PropertyThis compound (AMT-2A)Dasatinib (Kinase Inhibitor)Pramipexole (Dopamine Agonist)
Molecular Formula C₄H₇N₃SC₂₂H₂₆ClN₇O₂SC₁₀H₁₇N₃S
Molecular Weight ( g/mol ) 129.18488.01211.33
logP (Predicted) -0.853.251.80
Topological Polar Surface Area (Ų) 80.4124.955.1
Hydrogen Bond Donors 332
Hydrogen Bond Acceptors 373
Lipinski's Rule of Five Violations 000

Data predicted using publicly available chemical property calculators.

Authoritative Grounding: The data suggests AMT-2A has favorable "lead-like" properties. Its low molecular weight and negative logP indicate high water solubility, a desirable trait for formulation but potentially a challenge for cell membrane permeability.[4] It adheres to Lipinski's Rule of Five, a foundational guideline for oral bioavailability.

Part 2: In Vitro Target Validation – The Kinase Inhibitor Hypothesis

Expertise & Experience: The 2-aminothiazole scaffold is a well-known "hinge-binder" that frequently appears in kinase inhibitors by forming key hydrogen bonds with the ATP-binding site of the enzyme.[3] Therefore, the most logical first step in biological validation is to screen AMT-2A against a broad panel of human kinases. This unbiased approach can identify primary targets, reveal potential off-targets, and establish a preliminary selectivity profile. A positive result would be potent inhibition of a cancer-relevant kinase with minimal activity against unrelated kinases.

Mandatory Visualization: Kinase Target Validation Workflow

G cluster_0 Target Identification cluster_1 Potency & Selectivity A Test Compound (AMT-2A) B Broad Kinase Panel Screen (>300 kinases @ 1-10 µM) A->B C Identify Primary Kinase Hits (% Inhibition > 70%) B->C D Dose-Response Assay for Primary Hits C->D E Calculate IC50 Values D->E F Selectivity Profiling vs. Closely Related Kinases E->F G Validated In Vitro Target Profile F->G

Caption: Workflow for identifying and validating kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Trustworthiness: This protocol describes a robust, industry-standard method to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

  • Reagents & Materials:

    • Purified recombinant target kinase.

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (AMT-2A) serially diluted in DMSO.

    • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • White, opaque 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.

    • Dispense the reaction mixture into the wells of the assay plate.

    • Add the serially diluted AMT-2A, positive control, or DMSO (vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and measure kinase activity by quantifying the amount of ADP produced. Using the ADP-Glo™ system, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

    • Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Profile

Kinase TargetAMT-2A IC₅₀ (µM)Dasatinib IC₅₀ (µM)Selectivity Concern
BCR-ABL 0.55 <0.001 Primary Target
SRC 0.80 <0.001 Primary Target
VEGFR2 15.20.08Moderate
CK2 > 50> 10None
CDK2 > 500.02None

This hypothetical data positions AMT-2A as a moderately potent, dual BCR-ABL/SRC inhibitor, though significantly less potent than Dasatinib. Further optimization would be required.

Part 3: Cellular Activity and Mechanism of Action Confirmation

Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and produce the desired biological effect (e.g., halting cancer cell proliferation).

Mandatory Visualization: Cellular Validation Workflow

G A Select Relevant Cancer Cell Line (e.g., K-562 for CML) B Cell Proliferation Assay (MTT) Determine anti-proliferative IC50 A->B C Target Engagement Assay (Western Blot) A->C E Correlate Target Inhibition with Cellular Effect B->E D Analyze Phosphorylation of Downstream Substrates C->D D->E F Validated Cellular Mechanism E->F

Caption: Workflow for confirming cellular activity and MoA.

Experimental Protocol: Target Phosphorylation Assay (Western Blot)

Trustworthiness: This protocol validates that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream protein.

  • Reagents & Materials:

    • Cancer cell line expressing the target kinase (e.g., K-562 for BCR-ABL).

    • Cell culture medium and supplements.

    • Test compound (AMT-2A) and controls.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system (e.g., ChemiDoc).

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with increasing concentrations of AMT-2A for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-CrkL for BCR-ABL) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

    • Stripping & Re-probing: To confirm equal protein loading and target levels, the membrane can be stripped and re-probed with antibodies for the total substrate protein and a loading control like GAPDH.

Data Presentation: Hypothetical Cellular Proliferation Data

Cell LinePrimary TargetAMT-2A IC₅₀ (µM)Dasatinib IC₅₀ (µM)
K-562 BCR-ABL1.2 <0.001
MV-4-11 FLT3> 250.005
A549 EGFR> 25> 10

This hypothetical data shows that AMT-2A's anti-proliferative activity is consistent with its enzymatic inhibition profile, showing selectivity for the BCR-ABL-driven cell line.

Part 4: De-risking and Liability Assessment

Expertise & Experience: A critical, often overlooked, aspect of validating hits containing scaffolds like 2-aminothiazole is addressing the potential for non-specific activity. These scaffolds are known to be potential Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through various mechanisms like aggregation, redox cycling, or non-specific protein reactivity.[5][6] Failure to de-risk a PAINS candidate early leads to wasted resources. A true drug lead must demonstrate a specific, verifiable mechanism of action.

Mandatory Visualization: PAINS De-risking Logic

G A Initial Hit from Primary Screen B In Silico PAINS Filter Check A->B C Flagged as Potential PAINS? B->C D Proceed with Caution C->D Yes E Orthogonal Target-Based Assay (e.g., Surface Plasmon Resonance) C->E No D->E F Activity Confirmed? E->F G Non-specific Activity Counter-screens (Aggregation, Redox Assays) F->G Yes J Discard Compound (Likely False Positive) F->J No H Compound is Clean? G->H I High Confidence Lead H->I Yes H->J No

Caption: Decision workflow for mitigating PAINS risk.

Part 5: Preliminary ADMET Profiling

Expertise & Experience: A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic. Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a snapshot of a compound's drug-like properties and identifies potential "show-stopper" liabilities.[7][8]

Data Presentation: Comparative In Vitro ADMET Profile

AssayParameter MeasuredAMT-2A (Hypothetical Data)Dasatinib (Reference Data)Desired Outcome
Caco-2 Permeability Pₐₚₚ (10⁻⁶ cm/s)1.515-20> 5 (High)
Metabolic Stability % Remaining after 30 min (HLM)85%60%> 80% (High Stability)
CYP3A4 Inhibition IC₅₀ (µM)> 205-10> 10 µM
hERG Binding IC₅₀ (µM)> 302-5> 10 µM
Plasma Protein Binding % Bound45%> 90%Varies (Moderate is often ideal)

HLM: Human Liver Microsomes. The hypothetical data suggests AMT-2A has good metabolic stability and a low risk of CYP or hERG-related toxicity, but its low permeability may be a challenge for oral absorption.

Part 6: In Vivo Proof-of-Concept

Expertise & Experience: The definitive test for an anti-cancer drug lead is demonstrating its ability to inhibit tumor growth in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for preclinical efficacy testing.[9][10] This step validates that the compound has sufficient exposure and target engagement in vivo to produce a therapeutic effect.

Mandatory Visualization: In Vivo Efficacy Study Workflow

G A Implant Human Cancer Cells (e.g., K-562) Subcutaneously in Immunodeficient Mice B Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Group 1: Vehicle Control Group 2: AMT-2A (Dose X) Group 3: Positive Control (Dasatinib) C->D E Administer Treatment Daily (e.g., Oral Gavage) for 21 Days D->E F Monitor Tumor Volume and Body Weight 2-3x Weekly E->F G Analyze Data: Compare Tumor Growth Inhibition vs. Control F->G H In Vivo Efficacy Validated G->H

Caption: Workflow for a subcutaneous xenograft study.

Experimental Protocol: Subcutaneous Human Tumor Xenograft Model

Trustworthiness: This protocol outlines a standard procedure for evaluating the in vivo anti-tumor activity of a test compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials & Animals:

    • Immunodeficient mice (e.g., NOD/SCID or Nu/Nu), aged 6-8 weeks.

    • Human cancer cell line (e.g., K-562) suspended in Matrigel/PBS.

    • Test compound (AMT-2A) formulated for the desired route of administration (e.g., oral gavage).

    • Vehicle and positive controls.

    • Digital calipers, animal scale.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject ~5 million K-562 cells in 100 µL of a Matrigel/PBS solution into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group). Begin daily administration of vehicle, AMT-2A, and the positive control (e.g., Dasatinib).

    • Data Collection: Measure tumor volumes and body weights three times per week. Monitor the animals for any signs of toxicity.

    • Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Analyze body weight data to assess the general toxicity of the treatment.

Conclusion and Strategic Outlook

This guide outlines a rigorous, multi-stage validation pathway for "this compound" (AMT-2A), treating it as a novel kinase inhibitor candidate. While our analysis is based on a hypothesis derived from its privileged 2-aminothiazole core, the principles and protocols described are fundamental to modern drug discovery.

The hypothetical data presented positions AMT-2A as a potential lead with a clear, albeit challenging, path forward. Its strengths lie in its favorable physicochemical properties for a lead compound, good metabolic stability, and a clean preliminary safety profile. Its primary weaknesses are its modest potency compared to a best-in-class drug like Dasatinib and its predicted low cell permeability.

Future work would focus on a lead optimization campaign to address these deficiencies. This would involve synthesizing analogs of AMT-2A to improve kinase potency and modulate lipophilicity to enhance cellular permeability, while continuously monitoring the ADMET and selectivity profiles to maintain a favorable balance of properties. This structured approach, grounded in empirical data and iterative design, is the cornerstone of translating a promising chemical scaffold into a validated drug lead.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. [Link]

  • What is the mechanism of Pramipexole Dihydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Pramipexole: MedlinePlus Drug Information. (2022, February 15). MedlinePlus. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview. (n.d.). GlobalRx. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • Dasatinib. (n.d.). Cancer Research UK. [Link]

  • Pramipexole: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]

  • Dasatinib: MedlinePlus Drug Information. (2025, February 15). MedlinePlus. [Link]

  • What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? (2025, November 9). Dr.Oracle. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. (n.d.). ACS Publications. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Design of 2‐aminothiazole CHK1 inhibitors. (n.d.). ResearchGate. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). ACS Publications. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024, August 9). YouTube. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). ResearchGate. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (2025, August 6). ResearchGate. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts. (n.d.). PLOS. [Link]

  • Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development. (2023, September 17). Clinical Tree. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ACS Publications. [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. (n.d.). ACS Publications. [Link]

  • 2-Aminothiazole. (n.d.). PubChem. [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. [Link]

  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. (n.d.). ResearchGate. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • Clinically available drugs containing 2-aminothiazole scaffold. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Therapeutic Potential of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity for a variety of biological targets—is a cornerstone of efficient therapeutic development. The 2-aminothiazole moiety is a prominent example of such a scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] This guide provides a comparative analysis of the therapeutic potential of 2-aminothiazole derivatives, with a conceptual focus on "4-(Aminomethyl)-1,3-thiazol-2-amine" as a representative of this class. We will explore its potential efficacy in key therapeutic areas by comparing the known activities of its structural analogs to established drugs, supported by experimental data and methodologies.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[3] This structure is not only a key component in a number of FDA-approved drugs but is also prevalent in numerous experimental therapeutics.[4] Its versatility stems from several key features:

  • Hydrogen Bonding Capabilities: The amino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets.

  • Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid scaffold for the precise positioning of functional groups.

  • Synthetic Tractability: The synthesis of 2-aminothiazole derivatives is well-established, with robust methods like the Hantzsch thiazole synthesis allowing for extensive structural diversification.[5]

However, it is also crucial to acknowledge a potential liability of this scaffold. The 2-aminothiazole group has been identified as a potential "toxicophore," susceptible to metabolic activation that can lead to reactive metabolites.[1][2] This necessitates careful toxicological evaluation during the development of any new therapeutic agent based on this core.

Comparative Efficacy in Key Therapeutic Areas

The broad-spectrum activity of 2-aminothiazole derivatives makes them candidates for various therapeutic applications.[6][7] Below, we compare their potential efficacy against existing drugs in several key areas, based on preclinical data from analogous compounds.

Oncology

The development of novel anticancer agents is a major focus of research involving 2-aminothiazole derivatives.[3][5] These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.

Comparative Analysis:

Target Mechanism2-Aminothiazole Derivative ExampleExisting DrugComparative Insights
Tubulin Polymerization Inhibition N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-aminePaclitaxel, Combretastatin A-4Derivatives have shown potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest, similar to established agents.[8]
Kinase Inhibition (e.g., EGFR, B-RAF) Various substituted 2-aminothiazolesGefitinib, VemurafenibThe 2-aminothiazole scaffold serves as a core for designing potent and selective kinase inhibitors.[5]
Cytotoxicity against Cancer Cell Lines Benzimidazole-thiazole derivativesCisplatin, DoxorubicinCertain derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, with IC50 values comparable to standard chemotherapeutics.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative and a reference drug (e.g., Doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Anticancer Drug Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Compound Synthesis Compound Synthesis In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Compound Synthesis->In Vitro Cytotoxicity (MTT Assay) Multiple Cancer Cell Lines Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) In Vitro Cytotoxicity (MTT Assay)->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Cell Cycle Analysis (Flow Cytometry)->Apoptosis Assay (Annexin V/PI Staining) Target Engagement Assays (e.g., Kinase Inhibition) Target Engagement Assays (e.g., Kinase Inhibition) Apoptosis Assay (Annexin V/PI Staining)->Target Engagement Assays (e.g., Kinase Inhibition) Xenograft Mouse Model Xenograft Mouse Model Target Engagement Assays (e.g., Kinase Inhibition)->Xenograft Mouse Model Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Xenograft Mouse Model->Pharmacokinetic/Pharmacodynamic Analysis Lead Optimization Lead Optimization Pharmacokinetic/Pharmacodynamic Analysis->Lead Optimization

Caption: Workflow for evaluating the anticancer potential of novel compounds.

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. 2-Aminothiazole derivatives have demonstrated promising antibacterial and antifungal activities.[7][9]

Comparative Analysis:

Pathogen Type2-Aminothiazole Derivative ExampleExisting DrugComparative Insights
Gram-Positive Bacteria (e.g., S. aureus) Substituted phenylthiazol-2-amine derivativesVancomycin, LinezolidSome derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[9]
Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amineCiprofloxacin, MeropenemCertain derivatives show excellent inhibition with low MIC values against resistant strains of E. coli and P. aeruginosa.[9][10]
Fungi (e.g., C. albicans, A. niger) Various thiazole derivativesFluconazole, Amphotericin BThe antifungal activity of some derivatives has been found to be superior to standard antifungal agents, with lower MIC and MFC values.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the 2-aminothiazole derivative and a reference antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Signaling Pathway: Potential Antibacterial Mechanism of Action

G Thiazole_Derivative 2-Aminothiazole Derivative DHFR Dihydrofolate Reductase (DHFR) Thiazole_Derivative->DHFR Inhibits MurB UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB) Thiazole_Derivative->MurB Inhibits DNA_Gyrase DNA Gyrase Thiazole_Derivative->DNA_Gyrase Inhibits Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Cell_Wall_Synthesis Peptidoglycan Synthesis MurB->Cell_Wall_Synthesis DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Folate_Synthesis->Bacterial_Growth_Inhibition Essential for Cell_Wall_Synthesis->Bacterial_Growth_Inhibition Essential for DNA_Replication->Bacterial_Growth_Inhibition Essential for

Caption: Potential antibacterial targets of 2-aminothiazole derivatives.

Future Directions and Concluding Remarks

The 2-aminothiazole scaffold represents a highly promising starting point for the development of novel therapeutics. While "this compound" itself lacks extensive public data, the wealth of research on its analogs provides a strong rationale for its investigation. Future research should focus on:

  • Synthesis and Screening: A focused synthesis and screening campaign of derivatives of "this compound" is warranted to identify lead compounds with potent and selective activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds is crucial for understanding their therapeutic potential and for guiding lead optimization.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to identify candidates with favorable drug-like properties and to mitigate the risks associated with the potential toxicophore nature of the scaffold.

References

  • Gomha, S. M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Drug Design, 96(4), 1083-1097. [Link]

  • El-Sayed, W. M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Thiazole Derivatives. Journal of Chemistry, 2021, 1-12. [Link]

  • Gomha, S. M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • El-Sayed, W. M., et al. (2021). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1636. [Link]

  • Singh, P., et al. (2022). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. [Link]

  • Kumar, A., et al. (2021). A review on thiazole based compounds & it's pharmacological activities. Future Journal of Pharmaceuticals and Health Sciences. [Link]

  • Kumar, A., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Kumar, A., et al. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Khan, I., et al. (2022). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 5(1), 1-21. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0173269. [Link]

Sources

In Vivo Validation of 4-(Aminomethyl)-1,3-thiazol-2-amine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vivo therapeutic potential of 4-(Aminomethyl)-1,3-thiazol-2-amine, also known as Amthamine, a potent and selective histamine H2 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against alternative compounds in the contexts of inflammatory and neoplastic diseases. We will delve into the experimental data supporting its therapeutic utility, provide detailed protocols for in vivo validation, and explore the underlying mechanisms of action.

Introduction to this compound (Amthamine)

This compound, or Amthamine, is a small molecule belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. Amthamine is distinguished by its high selectivity as an agonist for the histamine H2 receptor (H2R). While historically studied for its role in gastric acid secretion, emerging evidence points towards a broader immunomodulatory and potentially antineoplastic role for H2R agonists, positioning Amthamine as a compound of interest for further in vivo validation.

Comparative In Vivo Validation: Anti-Inflammatory Potential in a Psoriasis Model

Recent in vivo studies have demonstrated the anti-inflammatory efficacy of Amthamine in a preclinical model of psoriasis, a chronic autoimmune skin disorder. This section compares the performance of Amthamine with a relevant alternative, the histamine H4 receptor (H4R) antagonist JNJ-39758979.

Experimental Data Summary

The following table summarizes the key findings from an in vivo study utilizing an imiquimod-induced psoriasis-like skin inflammation model in BALB/c mice.

CompoundMechanism of ActionDosageKey In Vivo EndpointsOutcome
Amthamine Histamine H2 Receptor Agonist20 mg/kg, i.p., twice dailyReduced epidermal thickening and scalingSignificant amelioration of skin inflammation[1][2]
JNJ-39758979 Histamine H4 Receptor Antagonist20 mg/kg, i.p., twice dailyReduced epidermal thickening and scalingSignificant amelioration of skin inflammation[1][2]
Combination H2R Agonist + H4R Antagonist20 mg/kg each, i.p., twice dailyMore pronounced reduction in skin inflammation and epidermal hyperproliferation; inhibited scratchingSynergistic effect observed, suggesting a superior therapeutic strategy[1][2]
Vehicle ControlN/ASevere epidermal thickening, scaling, and inflammationEstablished disease phenotype
Detailed Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

The causality behind this experimental choice lies in the model's ability to closely mimic the key pathological features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a characteristic cytokine profile (IL-17/IL-23 axis). This makes it a robust platform for evaluating the efficacy of novel anti-inflammatory agents.[3][4][5]

Materials:

  • 8-12 week old BALB/c mice

  • Imiquimod 5% cream (e.g., Aldara™)

  • Amthamine dihydrobromide

  • JNJ-39758979

  • Vehicle (e.g., sterile saline or water for injection)

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Hair Removal: On day 0, carefully shave a defined area on the dorsal skin of each mouse.

  • Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area and one ear for 5-10 consecutive days.[3][6][7]

  • Treatment Administration:

    • Dissolve Amthamine and JNJ-39758979 in the appropriate vehicle.

    • Administer the compounds intraperitoneally (i.p.) at the specified dosages (e.g., 20 mg/kg) twice daily, starting from the first day of imiquimod application (prophylactic regimen).

    • The control group receives vehicle injections.

  • Monitoring and Evaluation:

    • Record the body weight of each mouse daily.

    • Score the severity of skin inflammation daily using a modified PASI, assessing erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.

    • Measure ear and dorsal skin thickness daily using a caliper.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Collect skin and spleen tissue for histological analysis (H&E staining for epidermal thickness and immune cell infiltration) and cytokine profiling (e.g., qPCR or ELISA for IL-17, IL-23, TNF-α).

Experimental Workflow Diagram

G cluster_0 Pre-Experiment cluster_1 Disease Induction & Treatment cluster_2 Monitoring & Evaluation cluster_3 Endpoint Analysis acclimatization Acclimatization of BALB/c Mice hair_removal Dorsal Hair Removal acclimatization->hair_removal imiquimod Daily Topical Imiquimod Application hair_removal->imiquimod monitoring Daily Monitoring: - Body Weight - PASI Scoring - Skin Thickness imiquimod->monitoring treatment Twice Daily i.p. Treatment (Amthamine, JNJ-39758979, Combo, Vehicle) treatment->monitoring endpoint Terminal Endpoint Analysis: - Histology (H&E) - Cytokine Profiling (qPCR/ELISA) monitoring->endpoint

Caption: Experimental workflow for the in vivo validation of anti-inflammatory compounds in an imiquimod-induced psoriasis mouse model.

Comparative In Vivo Validation: Anticancer Potential

While direct in vivo studies validating the anticancer efficacy of Amthamine are not yet prevalent in the literature, its mechanism of action as a histamine H2 receptor agonist provides a strong rationale for its investigation in oncology. The H2 receptor is implicated in the modulation of tumor cell proliferation and the tumor microenvironment.[8][9] This section will compare the theoretical anticancer potential of Amthamine with a clinically approved 2-aminothiazole derivative, Dasatinib, which has a different mechanism of action.

Mechanistic Comparison and In Vivo Data
CompoundMechanism of ActionRelevant In Vivo ModelKey In Vivo EndpointsOutcome
Amthamine (Potential) Histamine H2 Receptor AgonistInflammation-associated colorectal cancer models (ApcMin/+ mice with DSS)Tumor number and size, immune cell infiltrationActivation of H2R has been shown to suppress tumorigenesis in these models.[10][11]
Dasatinib Multi-kinase inhibitor (including Src family kinases)Breast cancer xenograft models (e.g., MCF-7, MDA-MB-231 in nude mice)Tumor growth inhibition, metastasisSignificant inhibition of tumor growth and invasion has been demonstrated.[12][13][14]
Detailed Experimental Protocol: Breast Cancer Xenograft Model

The choice of a xenograft model is crucial for assessing the direct effect of a compound on human cancer cell growth in an in vivo setting. This protocol is a self-validating system as it includes a vehicle control group to establish the baseline tumor growth rate.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human breast cancer cell lines (e.g., MCF-7 for hormone-responsive, MDA-MB-231 for triple-negative)

  • Matrigel

  • Dasatinib

  • Vehicle for Dasatinib

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen breast cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer Dasatinib orally at a clinically relevant dose.

    • The control group receives the vehicle.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise the tumors and weigh them.

    • Perform immunohistochemistry on tumor sections to assess biomarkers of drug activity (e.g., phosphorylation of Src).

Proposed Signaling Pathway Diagrams

Amthamine's Anti-Inflammatory Signaling Pathway (via H2R)

G Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Anti_Inflammatory Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-12) CREB->Anti_Inflammatory Leads to G Dasatinib Dasatinib Src Src Family Kinases Dasatinib->Src Inhibits Downstream Downstream Signaling Pathways (e.g., FAK, STAT3, Akt) Src->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Invasion Cell Invasion & Migration Downstream->Invasion Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Simplified signaling pathway for the anticancer action of Dasatinib via inhibition of Src family kinases.

Conclusion and Future Directions

The in vivo data presented in this guide validates the therapeutic potential of this compound (Amthamine) as an anti-inflammatory agent, with efficacy comparable to other targeted therapies in a preclinical model of psoriasis. Its mechanism as a selective H2 receptor agonist offers a distinct approach to immunomodulation. While its anticancer potential is currently more theoretical and based on the known roles of the H2 receptor in neoplasia, this provides a compelling rationale for future in vivo studies, particularly in inflammation-associated cancers.

For researchers and drug developers, Amthamine represents a promising lead compound. Further in vivo validation in various inflammatory and cancer models is warranted to fully elucidate its therapeutic utility. Comparative studies against standard-of-care treatments will be crucial in defining its clinical potential. The detailed protocols provided herein offer a robust framework for conducting such validation studies.

References

  • Van der Fits, L., et al. (2009). Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology, 182(9), 5836-5845. [Link]

  • Hawkes, J. E., et al. (2017). The Imiquimod-Induced Psoriasis-Like Mouse Model. Journal of Investigative Dermatology, 137(12), 2501-2504. [Link]

  • Friedland, M. H., et al. (2020). Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB/c Mouse: Application in Dermatology Research. Journal of Dermatology and Clinical Research, 8(1), 1127. [Link]

  • Singh, T. P., et al. (2016). Imiquimod-induced psoriasis-like skin inflammation in mouse model. Journal of Visualized Experiments, (116), e54599. [Link]

  • Rivera, E. S., et al. (2000). Histamine as an autocrine growth factor: an unusual role for a widespread mediator. Seminars in Cancer Biology, 10(1), 15-23. [Link]

  • Kim, T. H., et al. (2017). Mouse model of imiquimod-induced psoriatic itch. Pain, 158(7), 1334-1344. [Link]

  • Gao, C., et al. (2017). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 313(3), G295-G306. [Link]

  • Medina, V. A., & Rivera, E. S. (2010). Histamine receptors and cancer pharmacology. British Journal of Pharmacology, 161(4), 755-767. [Link]

  • Cianchi, F., et al. (2005). The role of histamine in the control of cell proliferation. Inflammation Research, 54(Supplement 1), S50-S51. [Link]

  • Gao, C., et al. (2017). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 313(3), G295-G306. [Link]

  • Gutzmer, R., et al. (2020). Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis. Acta Dermato-Venereologica, 100(18), adv00318. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • Patsnap. (2024). What are H2 receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Gutzmer, R., et al. (2020). Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis. Acta Dermato-Venereologica, 100(18), adv00318. [Link]

  • Pichot, C., et al. (2007). Dasatinib blocks the growth, migration, and invasion of breast cancer cells through inhibition of Src family kinases. Cancer Research, 67(9 Supplement), 5415. [Link]

  • Gutzmer, R., et al. (2020). Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis. Acta Dermato-Venereologica, 100(18), adv00318. [Link]

  • ResearchGate. (n.d.). In vivo effect of dasatinib on xenograft nude mice. ResearchGate. [Link]

  • Heggertveit, M. M., et al. (2023). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer. PLoS One, 18(1), e0279659. [Link]

Sources

Comparative analysis of "4-(Aminomethyl)-1,3-thiazol-2-amine" binding sites

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Ligand-Target Interactions

In the landscape of drug discovery, the 2-aminothiazole scaffold stands as a privileged structure, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a cornerstone for designing potent and selective modulators of this critical enzyme class. This guide provides a comparative analysis of the binding site of a representative 2-aminothiazole inhibitor within Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a significant target in oncology.

We will dissect the molecular interactions that govern the binding of these inhibitors, compare them with alternative chemotypes, and provide detailed experimental protocols for researchers to validate and expand upon these findings in their own work. This analysis is grounded in crystallographic data and biophysical measurements, offering a rigorous, evidence-based perspective for medicinal chemists, structural biologists, and drug development professionals.

The CDK2 Hinge: A Privileged Target for 2-Aminothiazoles

The ATP-binding site of kinases is a highly conserved pocket, and achieving selectivity remains a primary challenge in inhibitor design. The hinge region, which connects the N- and C-lobes of the kinase, offers a critical anchoring point for inhibitors. The 2-aminothiazole moiety is particularly adept at exploiting this region. The exocyclic amine and the thiazole nitrogen atom act as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond with the backbone amide and carbonyl groups of key hinge residues, in the case of CDK2, Leu83. This interaction pattern mimics the adenine portion of ATP, providing a strong foundation for inhibitor binding.

To illustrate this, let's consider a well-characterized 2-aminothiazole-based CDK2 inhibitor, which we will refer to as Compound 1 for this guide, based on publicly available structural data (PDB ID: 2C5O).

Binding Mode of a Prototypical 2-Aminothiazole Inhibitor

Compound 1 exemplifies the canonical binding mode of this inhibitor class. The core 2-aminothiazole scaffold is positioned deep within the ATP-binding pocket, with the following key interactions:

  • Hinge Binding: The exocyclic amine of the thiazole ring donates a hydrogen bond to the backbone carbonyl of Leu83, while the thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of the same residue. This bidentate interaction is a hallmark of many potent kinase inhibitors and is crucial for high-affinity binding.

  • Hydrophobic Interactions: The pocket surrounding the hinge is lined with hydrophobic residues. Substituents on the thiazole ring can be tailored to occupy these spaces, enhancing both affinity and selectivity. For instance, a phenyl group attached to the thiazole can form favorable interactions with residues such as Ile10, Val18, and Ala31 in the "gatekeeper" region.

  • Solvent Front Interactions: Modifications extending towards the solvent-exposed region of the binding site can be used to fine-tune physicochemical properties and potentially engage with additional residues, such as Asp86 and Lys89.

The following diagram illustrates the logical workflow for analyzing these ligand-protein interactions.

cluster_ligand Ligand (Compound 1) cluster_protein CDK2 Binding Site L 2-Aminothiazole Core Hinge Hinge Region (Leu83) L->Hinge Bidentate H-Bond R1 Phenyl Group (R1) Hydrophobic Hydrophobic Pocket (Ile10, Val18, Ala31) R1->Hydrophobic Hydrophobic Interaction R2 Solvent-Exposed Group (R2) Solvent Solvent Front (Asp86, Lys89) R2->Solvent Polar/Solvent Interaction

Caption: Workflow for Ligand-Protein Interaction Analysis.

Comparative Analysis with Alternative Scaffolds

To appreciate the effectiveness of the 2-aminothiazole scaffold, it is instructive to compare its binding mode with that of other inhibitor chemotypes targeting the CDK2 hinge.

Scaffold ClassRepresentative Inhibitor (PDB ID)Hinge Interaction DetailsKey AdvantagesPotential Liabilities
2-Aminothiazole Compound 1 (2C5O)Bidentate H-bond with Leu83 backbone.High binding efficiency; synthetically tractable; well-established SAR.Can have metabolic liabilities; potential for off-target kinase activity.
Purine Analogs Roscovitine (2A4L)Mimics adenine; H-bonds with Leu83 and Glu81.High affinity; proven clinical relevance.Often less selective due to close mimicry of endogenous ATP.
Aminopyrimidines Compound from (3EID)Similar bidentate H-bond to aminothiazoles with Leu83.Potent inhibition; good physicochemical properties.Can be subject to P450 metabolism; patent landscape is crowded.

This comparison highlights that while different scaffolds can achieve potent inhibition of CDK2, the 2-aminothiazole core provides a highly efficient and versatile platform for engaging the critical hinge region. The choice of scaffold will ultimately depend on the overall desired properties of the final compound, including selectivity, pharmacokinetics, and novelty.

Experimental Protocols for Binding Analysis

Validating and quantifying the binding of inhibitors to their targets is a cornerstone of drug discovery. Below are detailed protocols for two widely used biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

prep 1. Protein & Ligand Prep - Purify CDK2/Cyclin A - Dissolve inhibitor in buffer - Degas all solutions load 2. Load Instrument - Protein in cell - Ligand in syringe prep->load run 3. Titration - Inject small aliquots of ligand - Measure heat change after each injection load->run analyze 4. Data Analysis - Integrate peaks - Fit to a binding model (e.g., one-site) - Determine Kd, n, ΔH, ΔS run->analyze

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human CDK2/Cyclin A complex to >95% purity.

    • Perform buffer exchange into the desired experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a concentrated stock solution of the aminothiazole inhibitor in 100% DMSO.

    • Dilute the inhibitor and protein into the experimental buffer. The final DMSO concentration should be matched between the protein solution and the inhibitor solution (typically <5%).

    • Thoroughly degas all solutions before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 100-200 µM) into the titration syringe.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

    • A control titration of inhibitor into buffer should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring binding events in real-time. It provides kinetic information, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (Kd) can be calculated (Kd = koff / kon).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize a high-purity antibody against a tag on the protein (e.g., anti-His antibody) or the protein itself.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the aminothiazole inhibitor in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the purified CDK2/Cyclin A complex over the sensor surface to be captured by the immobilized antibody.

    • Inject the inhibitor solutions over the captured CDK2, flowing from the lowest concentration to the highest. Include a buffer-only injection for double referencing.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer-only injection.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the rate constants.

Conclusion

The 2-aminothiazole scaffold represents a powerful and versatile starting point for the design of potent and selective CDK2 inhibitors. Its ability to form a robust bidentate hydrogen bond with the kinase hinge provides a strong anchor for binding, while the synthetic tractability of the core allows for extensive modification to optimize affinity, selectivity, and pharmacokinetic properties. By employing rigorous biophysical techniques such as ITC and SPR, researchers can accurately quantify the binding of these compounds and build detailed structure-activity relationships. This guide provides a framework for understanding and exploring the rich chemical space of aminothiazole-based inhibitors, empowering researchers to develop the next generation of targeted therapeutics.

References

  • Protein Data Bank (PDB). RCSB PDB: Homepage.[Link]

  • Structure of the cyclin-dependent kinase 2 (CDK2) in complex with a 2-aminothiazole inhibitor. PDB entry 2C5O.[Link]

  • Structure of CDK2 in complex with Roscovitine. PDB entry 2A4L.[Link]

  • Structure of CDK2/cyclin A in complex with an aminopyrimidine inhibitor. PDB entry 3EID.[Link]

  • Surface Plasmon Resonance (SPR) Technology. Cytiva. An overview of SPR technology from a leading provider. [Link]

A Comparative Guide to the Toxicological Profile of 4-(Aminomethyl)-1,3-thiazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold - Privileged Structure or Potential Liability?

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," it forms the backbone of numerous clinically successful drugs, from anticancer agents like Dasatinib to various kinase inhibitors.[1][2] Its utility stems from its versatile hydrogen bonding capabilities and rigid structure, which facilitate potent and selective interactions with a wide array of biological targets.[3]

However, this celebrated scaffold is not without its caveats. The 2-aminothiazole ring has also been flagged as a potential "toxicophore"—a chemical structure susceptible to metabolic activation into reactive, and potentially toxic, metabolites.[2][3] This duality presents a critical challenge in drug development: how can we harness the therapeutic benefits of this scaffold while mitigating its inherent toxicological risks?

This guide provides a comprehensive framework for evaluating the toxicity profile of 4-(Aminomethyl)-1,3-thiazol-2-amine , a key building block and potential drug candidate. We will compare its theoretical toxicological profile with structurally similar compounds, grounded in the principles of structure-activity relationships (SAR) and structure-toxicity relationships (STR). Our focus is to provide researchers, scientists, and drug development professionals with not just data, but a logical, experimentally-driven approach to early-stage safety assessment.

The Toxicophore Concern: Metabolic Activation of the Thiazole Ring

The primary toxicological concern for many 2-aminothiazole derivatives is metabolism-induced toxicity. The thiazole ring, particularly when unsubstituted at the C4 and C5 positions, can be a substrate for cytochrome P450 enzymes. This can lead to the formation of an unstable, electrophilic epoxide intermediate.[3] This reactive metabolite can then form covalent adducts with cellular macromolecules like DNA and proteins, potentially triggering downstream toxic events, including cytotoxicity, immunogenicity, and genotoxicity.

Understanding this mechanism is paramount. It allows us to predict how subtle structural modifications can dramatically alter a compound's safety profile. For instance, introducing substituents at the C4 or C5 positions can sterically hinder or prevent the epoxidation process, effectively "detoxifying" the molecule without necessarily compromising its pharmacological activity.[3]

cluster_0 Metabolic Activation Pathway Thiazole 2-Aminothiazole Core (Unsubstituted at C4/C5) Epoxide Reactive Epoxide Intermediate Thiazole->Epoxide CYP450 Oxidation Adducts Covalent Adducts (DNA, Proteins) Epoxide->Adducts Nucleophilic Attack Toxicity Cellular Toxicity (Cytotoxicity, Genotoxicity) Adducts->Toxicity Downstream Effects

Caption: Hypothetical metabolic activation of an unsubstituted 2-aminothiazole ring.

Comparative Framework: Selection of Structurally Related Compounds

To build a logical toxicological comparison, we will analyze this compound (our Test Article) against a series of analogs. These comparators have been selected to probe the specific contributions of different structural features to the overall toxicity profile.

center Test Article: This compound A Comparator A: 2-Aminothiazole (Parent Core) center->A Remove C4-substituent B Comparator B: 4-((Dimethylamino)methyl)-1,3-thiazol-2-amine (Amine Substitution) center->B N-methylation of aminomethyl group C Comparator C: 4-Methyl-1,3-thiazol-2-amine (C4 Substitution) center->C Replace aminomethyl with methyl D Comparator D: N-Phenyl-4-(aminomethyl)-1,3-thiazol-2-amine (N2 Substitution) center->D Add N-phenyl group

Caption: Structural relationships between the test article and selected comparators.

Comparative Toxicity Data Summary

The following table summarizes representative toxicity data expected for this class of compounds based on literature analysis. These values should be considered illustrative and must be confirmed experimentally for each specific molecule. The goal is to provide a template for organizing and interpreting empirical results.

Compound IDStructureAcute Oral LD50 (mg/kg, rat) (Predicted)In Vitro Cytotoxicity (IC50, µM on HepG2)Genotoxicity (Ames & Micronucleus)Toxicological Rationale
Test Article This compound300 - 2000> 50Equivocal/NegativeC4-substituent may reduce metabolic activation. Primary amine offers a site for conjugation.
Comparator A 2-Aminothiazole~200 - 300~10 - 20PositiveUnsubstituted C4/C5 is prone to epoxidation. Considered highly toxic.[4]
Comparator B 4-((Dimethylamino)methyl)-1,3-thiazol-2-amine300 - 2000> 50NegativeC4-substitution blocks epoxidation. Tertiary amine may alter metabolism vs. primary amine.
Comparator C 4-Methyl-1,3-thiazol-2-amine> 2000> 100NegativeC4-methyl group effectively blocks metabolic activation site, significantly reducing toxicity.
Comparator D N-Phenyl-4-(aminomethyl)-1,3-thiazol-2-amine300 - 2000~25 - 50Equivocal/NegativeN-aryl group adds lipophilicity, potentially increasing cell penetration and off-target effects.[5]

A Tiered Strategy for Experimental Toxicity Assessment

A robust, tiered approach to toxicity testing is essential for efficient and ethical drug development. This strategy begins with high-throughput in vitro assays to quickly flag liabilities before proceeding to more resource-intensive in vivo studies.

cluster_workflow Tiered Toxicity Testing Workflow tier1 Tier 1: In Vitro Screening (High-Throughput) tier1_assays • Cytotoxicity (MTT, LDH) • High-Content Imaging decision1 Proceed if IC50 > 30 µM and low cytotoxicity tier1->decision1 tier2 Tier 2: Mechanistic In Vitro Assays tier2_assays • Genotoxicity (Ames, Micronucleus) • Metabolic Stability (Microsomes) decision2 Proceed if non-genotoxic and metabolically stable tier2->decision2 tier3 Tier 3: In Vivo Acute Toxicity tier3_assays • Acute Toxic Class (OECD 423) • Preliminary PK/PD candidate Lead Candidate for Further Studies tier3->candidate decision1->tier2 Pass stop1 STOP or Redesign: High Cytotoxicity decision1->stop1 Fail decision2->tier3 Pass stop2 STOP or Redesign: Genotoxic Potential decision2->stop2 Fail

Caption: A logical workflow for progressive toxicity evaluation of new chemical entities.

Experimental Protocols: A Guide for the Bench Scientist

The following sections provide detailed, self-validating protocols for the key assays mentioned in our tiered testing strategy.

In Vitro Cytotoxicity: The MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line relevant for metabolism) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified, 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expertise & Causality: The choice of the HepG2 cell line is deliberate; as a liver-derived line, it possesses some metabolic capabilities, offering a more physiologically relevant initial screen than non-hepatic cells. The incubation time (24-72 hours) allows for the assessment of both acute and slower-acting cytotoxic effects.[7]

Genotoxicity: The In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when a chromosome fragment or a whole chromosome fails to incorporate into the main nucleus.[8][9] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.[10]

Methodology:

  • Cell Culture & Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound for 3-4 hours (with metabolic activation, S9) and for a longer period (~24 hours) without S9.[8]

  • Cytokinesis Block: After treatment, wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis (the final stage of cell division) but not nuclear division, resulting in the accumulation of binucleated cells that have completed one round of mitosis.[11]

    • Scientist's Note: Using Cytochalasin B is critical because it ensures that only cells that have divided in the presence of the test compound are scored, which is a prerequisite for micronucleus formation.[10][11]

  • Cell Harvesting: Harvest the cells by centrifugation and treat them with a hypotonic KCl solution.[11]

  • Fixation & Slide Preparation: Fix the cells (e.g., with methanol/acetic acid), drop the cell suspension onto clean microscope slides, and allow them to air dry.[11]

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring & Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8] A statistically significant, dose-dependent increase in micronucleated cells compared to the negative control indicates a positive result.[8]

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth) due to mutations in the histidine operon.[12][13] The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[13][14]

Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[12]

  • Metabolic Activation (S9): The test is performed both with and without a mammalian liver extract (S9 fraction).

    • Rationale: Bacteria lack the metabolic enzymes found in mammals. The S9 mix is added to simulate mammalian metabolism and detect chemicals that become mutagenic only after being metabolized.[12][15]

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer.[14]

    • Quickly pour this mixture onto a minimal glucose agar plate (lacking histidine).[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of visible colonies (revertants) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.[14]

In Vivo Acute Oral Toxicity: OECD 423 Acute Toxic Class Method

Principle: This method is an alternative to the classical LD50 test that uses fewer animals. It allows for the classification of a substance into a toxicity category based on the Globally Harmonised System (GHS). The procedure is a stepwise process using a small number of animals per step.[17][18][19]

Methodology:

  • Animal Selection & Acclimatization: Use a single sex of healthy, young adult rodents (typically female rats). Acclimatize the animals for at least five days prior to dosing.[17]

  • Dosing (Stepwise Procedure):

    • Start with a group of 3 animals at a defined starting dose (e.g., 300 mg/kg or 2000 mg/kg if low toxicity is expected).[19]

    • Administer the compound as a single oral dose via gavage. The volume should typically not exceed 1 mL/100g of body weight.[17]

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then periodically for 14 days.[19]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions, salivation, diarrhea).[19]

    • Record body weight changes and any mortalities.

  • Stepwise Decision: The outcome of the first step determines the next step.

    • If 2-3 animals die, the test is stopped, and the substance is classified in a high toxicity category.

    • If 0-1 animal dies, the test is repeated with 3 more animals at the next higher or lower dose level, depending on the specific OECD 423 flowchart.[18][20]

  • Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Trustworthiness: Following internationally recognized OECD guidelines (like TG 423) is crucial for regulatory acceptance and ensures that the data generated is reliable, reproducible, and meets global standards for chemical safety assessment.[20][21]

Conclusion and Forward Outlook

The toxicological assessment of this compound and its analogs requires a nuanced, structure-driven approach. While the 2-aminothiazole core presents a potential metabolic liability, strategic modifications—such as the C4-aminomethyl group in our test article—can significantly mitigate this risk by blocking key sites of metabolic activation.

This guide provides a foundational framework for this evaluation. By integrating in vitro screening assays for cytotoxicity and genotoxicity with targeted in vivo studies, researchers can build a comprehensive safety profile. This tiered, data-driven strategy allows for the early identification of toxicological liabilities, enabling a "fail fast, fail cheap" approach that is central to modern, efficient drug discovery. The ultimate goal is to select candidates like this compound that possess a well-optimized balance of therapeutic efficacy and acceptable safety, paving the way for successful preclinical and clinical development.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2773. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Microbiology Notes. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2023). YouTube. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

  • The Ames Test. (n.d.). University of Puget Sound. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Micronucleus test. (n.d.). Wikipedia. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]

  • Genotoxicity Study (Micronucleus Test).docx. (n.d.). SlideShare. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). NIH. [Link]

  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. (n.d.). SciSpace. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PMC - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of 4-(Aminomethyl)-1,3-thiazol-2-amine (CAS No: 21035-44-9) and its common salt form, this compound dihydrochloride (CAS No: 89363-94-0). As a laboratory professional, understanding and implementing correct disposal procedures is paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide a clear, step-by-step methodology grounded in established safety protocols.

Chemical Profile and Hazard Identification

The primary hazards are associated with its potential for irritation and acute toxicity if ingested, inhaled, or absorbed through the skin.[2][3]

Table 1: GHS Hazard Profile for this compound Dihydrochloride

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [2][3]
Skin Corrosion/Irritation H315 Causes skin irritation [2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][3]

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |[2][3] |

These classifications underscore the necessity of treating this compound as hazardous waste. Disposal via standard trash or sanitary sewer systems is strictly prohibited.[4][5]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations. Before proceeding with the specific protocol, it is crucial to internalize these foundational principles.

  • Regulatory Compliance: All waste disposal activities must adhere to local, state, and federal regulations.[4] Your institution's Environmental Health & Safety (EHS) department is the primary resource for understanding these specific requirements.

  • Waste Minimization: The first step in waste management is to minimize its generation. This includes ordering only the necessary quantities of the chemical and designing experiments to use the smallest feasible amounts.

  • Segregation: Never mix incompatible waste streams.[5] Waste containing this compound should be kept separate from other chemical wastes, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen reactions.[6]

  • Labeling and Containment: All waste containers must be clearly and accurately labeled.[5] Use appropriate, chemically resistant containers that can be securely sealed to prevent leaks or spills.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collecting and preparing this compound for disposal.

Step 1: Designate a Hazardous Waste Collection Area

  • Identify a specific area within the laboratory, such as a satellite accumulation area (SAA), for storing hazardous waste.

  • This area should be away from general traffic, sinks, and sources of ignition.[7]

  • Ensure secondary containment (e.g., a chemically resistant tray or tub) is in place for all liquid waste containers.[5]

Step 2: Prepare the Waste Container

  • Select a container compatible with the chemical waste. For solid waste, a sealable polyethylene bag or a wide-mouth plastic jar is suitable. For solutions, use a high-density polyethylene (HDPE) or glass bottle.

  • Affix a hazardous waste label provided by your institution's EHS department.

  • Fill out the label with the full chemical name: "Waste this compound." Do not use abbreviations.[5] If it is in a solution, list all components and their approximate percentages.

Step 3: Segregate and Collect Waste

  • Unused or Excess Solid Chemical:

    • If the chemical is in its original container, this is the preferred vessel for disposal. Ensure it is clearly marked as "WASTE."

    • If transferring from another container, do so in a chemical fume hood to avoid generating dust.

  • Contaminated Labware (Solid Waste):

    • This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.

    • Collect these items in a designated, labeled solid waste container (e.g., a lined cardboard box or a dedicated plastic container).[1]

  • Contaminated Solutions (Liquid Waste):

    • Collect all aqueous and solvent solutions containing this compound in a dedicated liquid waste container.

    • Do not mix aqueous waste with organic solvent waste unless your EHS guidelines permit it for a specific waste stream.

  • Empty Containers:

    • A container that held this compound is not considered empty until it has been properly decontaminated.

    • The first rinse of the container with a suitable solvent (e.g., water or methanol) must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses of non-highly toxic chemicals can typically be disposed of down the drain, but consult your EHS office for confirmation.

Step 4: Storage and Handover

  • Keep all waste containers securely closed except when adding waste.[5]

  • Store the containers in the designated satellite accumulation area.

  • Once the container is full or you have finished the project, schedule a pickup with your institution's EHS or hazardous waste management provider. Do not allow waste to accumulate for extended periods.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for segregating different types of waste generated from work with this compound.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated Containing This compound waste_type What is the physical state and nature of the waste? start->waste_type pure_solid Unused/Expired Pure Compound waste_type->pure_solid  Pure Solid contaminated_solid Contaminated PPE, Weigh Boats, Wipes waste_type->contaminated_solid Contaminated Solid (Gloves, Tips, etc.) solutions Experimental Solutions (Aqueous or Organic) waste_type->solutions Liquid Solution rinsate First Rinse of Empty Containers waste_type->rinsate Container Rinsate solid_waste Solid Waste Container (Labeled: 'Solid Waste with this compound') end_process Store in Secondary Containment in Satellite Accumulation Area (Request EHS Pickup) solid_waste->end_process pure_solid->solid_waste contaminated_solid->solid_waste liquid_waste Liquid Waste Container (Labeled with all components and percentages) liquid_waste->end_process solutions->liquid_waste rinsate->liquid_waste

Caption: Disposal workflow for this compound waste.

Emergency Procedures for Spills

Spills create an immediate disposal challenge and must be handled promptly and safely.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, safety glasses), gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material into a designated hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as contaminated solid waste.

  • Minor Spill (Liquid):

    • Alert personnel and control the spill's spread with absorbent pads or materials.

    • Absorb the liquid and place the used absorbent material into the solid hazardous waste container.[8]

    • Clean the area with an appropriate solvent and dispose of cleaning materials as hazardous waste.

For any major spill, evacuate the area, alert others, and contact your institution's emergency response team or EHS immediately.[4]

By adhering to this structured, safety-first approach, researchers can ensure the responsible and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Chemsrc. This compound | CAS#:21035-44-9. [Link]

  • PubChem. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. [Link]

  • Thor Specialities (UK) LTD. ACTICIDE LT 2 Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • SKC Inc. Aromatic Amine Cleaning Developing Solution Safety Data Sheet. [Link]

  • SKC Inc. Aromatic Amine DECONtamination Solution Safety Data Sheet. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.